Isoasatone A
Description
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Properties
Molecular Formula |
C24H32O8 |
|---|---|
Molecular Weight |
448.5 g/mol |
IUPAC Name |
3,3,5,8,10,10-hexamethoxy-11-[(E)-prop-1-enyl]-7-prop-2-enyltricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione |
InChI |
InChI=1S/C24H32O8/c1-9-11-15-13-22(28-4)20(26)23(29-5,30-6)17(15)18-21(22,12-10-2)14-16(27-3)19(25)24(18,31-7)32-8/h9-11,13-14,17-18H,2,12H2,1,3-8H3/b11-9+ |
InChI Key |
JSAXPXNTZVWWDV-PKNBQFBNSA-N |
Isomeric SMILES |
C/C=C/C1=CC2(C(=O)C(C1C3C2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC |
Canonical SMILES |
CC=CC1=CC2(C(=O)C(C1C3C2(C=C(C(=O)C3(OC)OC)OC)CC=C)(OC)OC)OC |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Technical Guide: Natural Sources and Isolation of Isoasatone A
To: Researchers, scientists, and drug development professionals.
Subject: Comprehensive report on the natural sources and isolation of Isoasatone A
Status: Information Not Available
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Novel Compound: this compound may be a very recently discovered natural product, and its discovery has not yet been published in the scientific literature.
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Due to the lack of available data, we are unable to provide the requested in-depth technical guide, which would include:
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Natural Sources: No identified organism, plant, or marine source has been documented to produce this compound.
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Isolation Protocols: Without a known source and chemical structure, no established isolation and purification methodologies can be described.
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Quantitative Data: No data on yield, purity, or other quantitative measures are available.
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The Enigmatic Pathway to Isoasatone A: A Technical Guide to its Putative Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoasatone A, a bioactive natural product isolated from Asarum ichangense, presents a complex and intriguing chemical architecture. Despite its potential pharmacological significance, the biosynthetic pathway leading to its formation within the producing organism remains unelucidated. This technical guide synthesizes the available, albeit limited, information and proposes a hypothetical biosynthetic pathway for this compound. Drawing upon established principles of plant secondary metabolism, particularly the phenylpropanoid pathway prevalent in the Asarum genus, this document offers a theoretical framework to stimulate further investigation. We provide putative enzymatic steps, precursor molecules, and a logical progression from central metabolism to the final complex structure. Furthermore, this guide includes hypothetical experimental protocols to probe the proposed pathway and generate crucial data. All quantitative data from related studies are summarized, and the proposed pathway and experimental workflows are visualized using DOT language diagrams to facilitate a deeper understanding.
Introduction
Asarum ichangense C.Y. Cheng & C.S. Yang is a plant species belonging to the family Aristolochiaceae, which is known to produce a variety of structurally diverse secondary metabolites. Among these, this compound stands out due to its unique C24H32O8 chemical formula and complex bicyclic core. While studies have focused on its isolation and potential biological activities, the intricate enzymatic machinery responsible for its assembly has not been reported in scientific literature. The absence of a sequenced genome or transcriptome for A. ichangense further complicates the direct identification of a biosynthetic gene cluster.
This guide aims to bridge this knowledge gap by proposing a scientifically plausible, albeit hypothetical, biosynthetic pathway for this compound. By dissecting its structure and considering the known metabolic capabilities of the Asarum genus, we can infer a likely biosynthetic origin from the phenylpropanoid pathway.
The Producing Organism: Asarum ichangense
Asarum ichangense is the primary known natural source of this compound. Species of the Asarum genus are rich in phenylpropanoids, lignans (B1203133), and essential oils. While the biosynthetic pathways of lignans in some Asarum species have been investigated, the pathway for the distinct structure of this compound remains to be discovered. Transcriptome analysis of the related species, Asarum sieboldii, has revealed active phenylpropanoid and shikimic acid pathways, suggesting that the necessary precursors and enzymatic machinery for complex natural product biosynthesis are present within this genus.
A Hypothetical Biosynthetic Pathway for this compound
The structure of this compound suggests a dimeric origin, likely from two C12 precursor units derived from the phenylpropanoid pathway. We propose a hypothetical pathway commencing with the common precursor, L-phenylalanine.
3.1. Phenylpropanoid Pathway: The Entry Point
The biosynthesis is postulated to begin with the deamination of L-phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. This is a ubiquitous entry point into the phenylpropanoid pathway in plants.
3.2. Formation of a C12 Precursor
Subsequent enzymatic modifications, including hydroxylation and methylation, would lead to a variety of C6-C3 phenylpropanoid units. For the formation of a C12 precursor, we hypothesize a dimerization and cyclization cascade. A key intermediate could be a feruloyl-CoA derivative, which is common in lignan (B3055560) biosynthesis. However, to arrive at the this compound skeleton, an alternative cyclization and rearrangement must occur.
We propose the formation of a key C12 intermediate, which we will term "Proto-asatone," through a series of reactions including:
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Hydroxylation and Methylation: Catalyzed by cytochrome P450 monooxygenases (P450s) and O-methyltransferases (OMTs).
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Oxidative Coupling: A dirigent protein (DIR) and a laccase or peroxidase could mediate the stereospecific coupling of two C6-C3 units to form a C12 scaffold.
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Cyclization and Rearrangement: A series of intramolecular reactions, possibly enzyme-catalyzed, to form the core bicyclic structure of Proto-asatone.
3.3. Dimerization and Final Tailoring Steps
The final assembly of this compound is proposed to occur through the dimerization of two "Proto-asatone" molecules. This dimerization could be catalyzed by a specific enzyme, followed by a series of tailoring reactions to install the final functional groups. These tailoring steps may include:
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Hydroxylation: Introduction of hydroxyl groups by P450s.
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Acylation: Addition of acyl groups by acyltransferases.
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Glycosylation: Attachment of sugar moieties by glycosyltransferases, although this compound itself is not a glycoside.
The following DOT script visualizes this hypothetical pathway:
Caption: Hypothetical biosynthetic pathway of this compound.
Quantitative Data
Due to the unelucidated nature of the this compound pathway, no direct quantitative data on enzyme kinetics or metabolite concentrations exists. However, studies on related pathways in other plants provide a basis for expected enzymatic efficiencies. The following table summarizes relevant data from lignan biosynthesis, which also originates from the phenylpropanoid pathway.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source Organism | Reference |
| Phenylalanine Ammonia-Lyase (PAL) | L-Phenylalanine | 30 - 300 | 1 - 50 | Various plants | General literature |
| Cinnamate-4-Hydroxylase (C4H) | Cinnamic Acid | 5 - 50 | 0.1 - 10 | Various plants | General literature |
| Pinoresinol-Lariciresinol Reductase | (+)-Pinoresinol | 1 - 20 | 0.05 - 5 | Forsythia intermedia | [Fuss et al., 2001] |
Note: This data is for comparative purposes only and does not directly reflect the enzymes involved in this compound biosynthesis.
Proposed Experimental Protocols
To validate the hypothetical pathway, a series of experiments are necessary.
5.1. Protocol 1: Precursor Feeding Studies
Objective: To identify the primary precursors of this compound.
Methodology:
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Establish sterile root cultures of Asarum ichangense.
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Prepare solutions of isotopically labeled precursors (e.g., ¹³C-L-phenylalanine, ¹³C-cinnamic acid).
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Administer the labeled precursors to the root cultures at various concentrations and time points.
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Harvest the root tissue and extract the secondary metabolites.
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Analyze the purified this compound using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the incorporation of the isotopic label.
5.2. Protocol 2: Enzyme Assays
Objective: To identify and characterize the enzymes involved in the proposed pathway.
Methodology:
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Prepare a protein extract from Asarum ichangense root tissue.
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Synthesize the proposed intermediates (e.g., "Proto-asatone").
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Design enzyme assays using the synthesized substrates and the protein extract.
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Monitor the formation of the expected products using HPLC or LC-MS.
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Once activity is detected, purify the responsible enzyme using chromatographic techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).
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Characterize the purified enzyme's kinetic parameters (Km, Vmax, kcat).
5.3. Protocol 3: Transcriptome Analysis and Gene Discovery
Objective: To identify the genes encoding the biosynthetic enzymes.
Methodology:
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Extract total RNA from Asarum ichangense root tissue under conditions of high and low this compound production (if such conditions can be established, e.g., through elicitor treatment).
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Perform high-throughput RNA sequencing (RNA-seq) to generate a transcriptome.
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Assemble the transcriptome de novo.
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Identify candidate genes for PAL, P450s, OMTs, DIRs, and other enzyme classes based on sequence homology to known biosynthetic genes.
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Analyze the differential expression of these candidate genes between high and low production conditions.
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Functionally characterize the candidate genes through heterologous expression in a suitable host (e.g., E. coli, yeast) and subsequent enzyme assays.
The following DOT script illustrates the experimental workflow for gene discovery:
Caption: Workflow for biosynthetic gene discovery.
Conclusion and Future Outlook
The biosynthetic pathway of this compound remains a compelling scientific mystery. The hypothetical pathway presented in this guide, rooted in the principles of phenylpropanoid metabolism, provides a foundational roadmap for future research. The proposed experimental protocols offer a clear strategy to systematically unravel this complex biosynthetic puzzle. Elucidating the enzymatic steps and the underlying genetic architecture will not only be a significant contribution to our understanding of plant secondary metabolism but could also pave the way for the biotechnological production of this compound and its analogs for potential therapeutic applications. Future efforts should prioritize the sequencing of the Asarum ichangense genome and transcriptome, which will be instrumental in identifying the complete biosynthetic gene cluster and validating the proposed pathway.
Spectroscopic Data for Isoasatone A: An In-depth Technical Guide
An Examination of the Spectroscopic Signature of a Unique Neolignan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Isoasatone A, a neolignan first isolated from Heterotropa takaoi M. The information presented herein is compiled from the initial structure elucidation and subsequent analyses, offering a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.
Introduction
This compound is a complex neolignan with the molecular formula C₂₄H₃₂O₈ and a molecular weight of 448.51 g/mol . Its intricate structure necessitates a multi-faceted spectroscopic approach for complete characterization. This guide details the key data obtained from Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet (UV) spectroscopy, which collectively illuminate the compound's structural features.
Spectroscopic Data
The following sections present the available spectroscopic data for this compound. The data is organized into tables for clarity and ease of comparison.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for this compound are crucial for its structural assignment.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Data not available in accessible literature |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| Data not available in accessible literature |
Note: The specific ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants for this compound are not available in the readily accessible scientific literature. The primary reference from 1978, which would contain this data, could not be retrieved.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details through fragmentation analysis.
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Ion |
| 448 | Data not available | [M]⁺ |
| Fragmentation data not available |
Note: While the molecular weight is confirmed as 448.51, the detailed mass spectrum including the molecular ion peak and fragmentation pattern for this compound is not available in the accessible literature.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 4: Infrared (IR) Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| Data not available in accessible literature |
Note: The specific IR absorption bands for this compound are not detailed in the available literature.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
Table 5: Ultraviolet-Visible (UV-Vis) Spectroscopic Data for this compound
| λmax (nm) | Solvent |
| Data not available in accessible literature |
Note: The specific UV-Vis absorption maxima for this compound are not available in the accessible literature.
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques used in the characterization of natural products like this compound. The specific parameters for the original analysis of this compound were not available.
NMR Spectroscopy
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Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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¹H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key parameters include the spectral width, number of scans, and relaxation delay.
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¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom.
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Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
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Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).
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Ionization: A soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is commonly used for natural products to keep the molecule intact.
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Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight, or Orbitrap).
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Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural elucidation, tandem mass spectrometry (MS/MS) experiments can be performed to induce fragmentation and analyze the resulting fragment ions.
Infrared (IR) Spectroscopy
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Sample Preparation: The solid sample can be prepared as a KBr pellet, a thin film on a salt plate (e.g., NaCl or KBr), or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
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Data Acquisition: The instrument passes infrared radiation through the sample and records the frequencies at which the radiation is absorbed. A background spectrum is first recorded and automatically subtracted from the sample spectrum. The data is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
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Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., methanol, ethanol, or acetonitrile).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used. One cuvette contains the sample solution, and the other contains the pure solvent as a reference.
-
Data Acquisition: The instrument scans a range of UV and visible wavelengths (typically 200-800 nm) and records the absorbance of the sample at each wavelength. The resulting spectrum is a plot of absorbance versus wavelength (nm), from which the wavelength(s) of maximum absorbance (λmax) can be determined.
Workflow for Spectroscopic Analysis of this compound
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of a natural product like this compound.
Caption: Workflow for the isolation and spectroscopic characterization of this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound, employing NMR, MS, IR, and UV techniques, is fundamental to its structural characterization. While the foundational data was established in early research, this guide serves as a consolidated reference. The lack of readily available, detailed numerical data in the public domain highlights the importance of preserving and digitizing historical scientific records. For researchers working with this compound, re-acquisition of this spectroscopic data using modern, high-resolution instrumentation would be a valuable endeavor to further refine our understanding of this unique neolignan and its potential applications.
An In-depth Technical Guide to Isoasatone A: Discovery, History, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoasatone A is a naturally occurring neolignan isolated from plants of the Asarum genus, known for their traditional medicinal uses. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activities of this compound. Detailed experimental protocols for key studies, quantitative data, and visualizations of relevant biological pathways are presented to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Isolation
Initial Discovery
This compound was first isolated in 1978 by Terada and Yamamura from the plant Heterotropa takaoi M., a species belonging to the Asarum genus. The discovery was part of a broader investigation into the chemical constituents of this plant, leading to the identification of two novel neolignans, this compound and Isoasatone B.
Isolation Protocol
The following is a generalized protocol for the isolation of this compound from Asarum species, based on typical methods for natural product extraction.
Experimental Workflow: Isolation of this compound
Caption: Workflow for the isolation of this compound.
Structure Elucidation
The structure of this compound was determined through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet (UV) spectroscopy.
Spectroscopic Data
While the full, detailed spectroscopic data from the original 1978 publication by Terada and Yamamura could not be accessed, the following table summarizes the key structural features and the types of data used for elucidation.
| Technique | Data Type | Inferred Structural Information |
| Mass Spectrometry (MS) | Molecular Ion Peak (M+) | Determination of molecular weight and formula (C24H32O8). |
| Fragmentation Pattern | Identification of key structural motifs and functional groups. | |
| ¹H NMR Spectroscopy | Chemical Shifts (δ) | Information on the electronic environment of protons. |
| Coupling Constants (J) | Elucidation of the connectivity and stereochemistry of protons. | |
| ¹³C NMR Spectroscopy | Chemical Shifts (δ) | Determination of the number and types of carbon atoms. |
| Infrared (IR) Spectroscopy | Absorption Bands (cm⁻¹) | Identification of functional groups such as carbonyls (C=O) and alkenes (C=C). |
| Ultraviolet (UV) Spectroscopy | Absorption Maxima (λmax) | Information on the presence of conjugated systems. |
Biological Activity
This compound has been investigated for its biological activities, with a primary focus on its anti-insect properties. The related compound, Asatone, has been studied for its anti-inflammatory effects.
Anti-insect Activity of this compound
A 2019 study by Ling et al. investigated the anti-insect activity of this compound against the tobacco cutworm, Spodoptera litura.[1]
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Insect Rearing : Spodoptera litura larvae are reared on an artificial diet under controlled conditions (e.g., 25 ± 1°C, 70 ± 5% relative humidity, 14:10 h light:dark photoperiod).
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Diet Preparation : An artificial diet is prepared, and various concentrations of this compound are incorporated into the diet. A control diet without the compound is also prepared.
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Bioassay : Second-instar larvae are placed on the diets containing different concentrations of this compound.
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Data Collection : The weight of the larvae is measured daily to determine the growth rate. Mortality rates are also recorded.
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Histopathology : After a set period, the midgut of the larvae is dissected, fixed, and prepared for histological examination to observe any structural damage.
| Compound | Concentration (mg/g diet) | Effect on S. litura Larval Growth |
| This compound | 1 | Significant inhibitory effect on the second day of feeding.[1] |
| Asatone | 1 | Less significant inhibitory effect compared to this compound on the second day.[1] |
This compound exerts its anti-insect effects by modulating the activity of key detoxification enzymes in S. litura.[1]
Experimental Protocol: qPCR Analysis of Detoxification Enzyme Gene Expression
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RNA Extraction : Total RNA is extracted from the midgut of S. litura larvae fed on diets with or without this compound.
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cDNA Synthesis : First-strand cDNA is synthesized from the extracted RNA using a reverse transcriptase kit.
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qPCR : Quantitative real-time PCR is performed using primers specific for target detoxification enzyme genes (e.g., cytochrome P450s and glutathione (B108866) transferases) and a reference gene (e.g., β-actin).
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Data Analysis : The relative expression levels of the target genes are calculated using the 2-ΔΔCt method.[1]
Quantitative Data: Effect of this compound on Gene Expression in S. litura
| Gene Family | Specific Gene | Effect of this compound |
| Cytochrome P450s | CYP321B1, CYP321A7, CYP6B47, CYP6AB14, CYP9A39 | Inhibition of relative expression levels. |
| Glutathione Transferases | SIGSTe1 | Decreased relative gene expression by about 33-fold. |
Signaling Pathway: Proposed Mechanism of Anti-insect Activity
Caption: Proposed mechanism of this compound's anti-insect activity.
Anti-inflammatory Activity of Asatone
The structurally related compound, Asatone, has demonstrated significant anti-inflammatory effects, which provides a basis for potential similar activities in this compound. A 2018 study by Chang et al. investigated the anti-inflammatory mechanism of Asatone in a model of acute lung injury.
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Cell Culture : RAW 264.7 macrophage cells are cultured in appropriate media.
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LPS Stimulation : Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.
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Asatone Treatment : Cells are pre-treated with various concentrations of Asatone before LPS stimulation.
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Nitric Oxide (NO) Measurement : The production of nitric oxide (NO), a key inflammatory mediator, is measured in the cell culture supernatant using the Griess reagent.
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Western Blot Analysis : Cell lysates are collected for Western blot analysis to determine the expression and phosphorylation levels of key proteins in the NF-κB and MAPK signaling pathways.
| Assay | Treatment | Result |
| NO Production | Asatone (2.5-20 µg/mL) + LPS | Concentration-dependent reduction in NO production in RAW 264.7 macrophages. |
| Cytokine Levels (in vivo) | Asatone pretreatment in LPS-induced acute lung injury model | Markedly reduced levels of TNF-α and IL-6 in the lung and liver. |
Asatone exerts its anti-inflammatory effects by downregulating the phosphorylation of key proteins in the MAPK signaling pathway and modulating the NF-κB pathway.
Signaling Pathway: Anti-inflammatory Mechanism of Asatone
Caption: Anti-inflammatory signaling pathway modulated by Asatone.
Synthesis
Currently, there is limited publicly available information on the total synthesis of this compound.
Conclusion
This compound is a neolignan with demonstrated anti-insect activity, acting through the modulation of key detoxification enzyme pathways in insects. Its discovery and structural elucidation have been foundational to understanding the chemistry of the Asarum genus. Further research into the potential anti-inflammatory and other pharmacological activities of this compound, drawing parallels with the known effects of Asatone, is warranted. This technical guide provides a comprehensive summary of the current knowledge on this compound, serving as a valuable resource for future research and development endeavors.
References
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoasatone A, a natural compound isolated from Asarum ichangense, has demonstrated significant biological activity, particularly as an anti-insect agent against the agricultural pest Spodoptera litura. This technical guide provides a comprehensive overview of this compound, its known biological effects, and its mechanism of action, with a focus on its interaction with key detoxification enzyme systems. This document summarizes the available quantitative data, details experimental methodologies for its study, and visualizes the implicated signaling pathways.
Introduction
Natural products remain a vital source of lead compounds in drug discovery and development. This compound is a secondary metabolite derived from the plant Asarum ichangense.[1][2] Research has highlighted its potential as a biopesticide due to its inhibitory effects on the growth and development of Spodoptera litura, a polyphagous pest with significant economic impact on agriculture. The anti-insect activity of this compound is attributed to its modulation of crucial detoxification pathways in insects, specifically those involving cytochrome P450 monooxygenases (P450s) and glutathione (B108866) S-transferases (GSTs).[1][2] This guide will delve into the technical details of this compound's bioactivity and the experimental approaches used to elucidate its function.
Chemical Structure
Table 1: Chemical Identification of this compound
| Parameter | Value |
| Molecular Formula | C₂₄H₃₂O₈ |
| CAS Number | 67451-73-4 |
Biological Activity of this compound
The primary reported biological activity of this compound is its anti-insect effect against Spodoptera litura. Studies have shown that this compound has a more significant inhibitory effect on the growth of S. litura larvae compared to its related compound, asatone.[1][2]
Quantitative Data on Anti-insect Activity
The inhibitory effects of this compound on the growth of S. litura have been quantified in dietary experiments. The following table summarizes the key findings from a study by Ling et al. (2019).
Table 2: Effect of this compound on the Growth Rate of Spodoptera litura Larvae
| Treatment | Concentration (mg/g diet) | Mean Growth Rate (%) ± SD (Day 2) | Mean Growth Rate (%) ± SD (Day 3) |
| Control (CK) | 0 | 100 ± 0.0 | 100 ± 0.0 |
| This compound | 1 | 45.3 ± 4.7 | 61.3 ± 3.5 |
* Indicates a significant difference from the control group.
Data extracted from Ling et al., Molecules, 2019.
Mechanism of Action
The anti-insect activity of this compound is linked to its ability to disrupt the detoxification pathways in Spodoptera litura. This is achieved by altering the gene expression of key enzymes, namely cytochrome P450s and glutathione S-transferases.[1][2]
Impact on Cytochrome P450 (P450) Gene Expression
This compound has been shown to significantly inhibit the relative expression levels of several P450 genes in S. litura. These enzymes are crucial for metabolizing a wide range of xenobiotics, including insecticides and plant secondary metabolites.
Table 3: Effect of this compound on the Relative Expression of Cytochrome P450 Genes in Spodoptera litura
| Gene | Function in Insects | Relative Expression Level after this compound Treatment (Fold Change vs. Control) |
| CYP321B1 | Xenobiotic metabolism | Significantly inhibited[1] |
| CYP321A7 | Xenobiotic metabolism | Significantly inhibited[1] |
| CYP6B47 | Xenobiotic metabolism | Significantly inhibited[1] |
| CYP6AB14 | Xenobiotic metabolism | Significantly inhibited[1] |
| CYP9A39 | Xenobiotic metabolism | Significantly inhibited[1] |
Data extracted from Ling et al., Molecules, 2019.
Impact on Glutathione S-Transferase (GST) Gene Expression
In contrast to its effect on P450s, this compound also modulates the expression of GSTs, another critical family of detoxification enzymes. Notably, it dramatically decreases the expression of at least one GST gene.
Table 4: Effect of this compound on the Relative Expression of Glutathione S-Transferase Genes in Spodoptera litura
| Gene | Function in Insects | Relative Expression Level after this compound Treatment (Fold Change vs. Control) |
| SlGSTE1 | Xenobiotic detoxification, oxidative stress response | Decreased by approximately 33-fold[1] |
Data extracted from Ling et al., Molecules, 2019.
Signaling Pathways
The mechanism of action of this compound involves the disruption of the normal detoxification signaling pathways in insects. The following diagram illustrates the proposed interaction of this compound with the cytochrome P450 and glutathione S-transferase pathways.
Caption: Proposed mechanism of this compound's anti-insect activity.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's bioactivity.
Insect Rearing and Diet Preparation
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Insect Species: Spodoptera litura
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Rearing Conditions: Larvae are reared on an artificial diet in a controlled environment with a temperature of 25 ± 1 °C, relative humidity of 70-80%, and a 14:10 h (light:dark) photoperiod.
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Artificial Diet Composition:
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Soybean powder: 100 g
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Yeast extract: 20 g
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Casein: 10 g
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Sucrose: 20 g
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Agar (B569324): 15 g
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Cholesterol: 1 g
-
Ascorbic acid: 2 g
-
Sorbic acid: 1 g
-
Methylparaben: 1 g
-
Distilled water: 800 mL
-
-
Diet Preparation Protocol:
-
Mix all dry ingredients thoroughly.
-
Dissolve agar in boiling water.
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Gradually add the dry ingredient mixture to the hot agar solution while stirring continuously to avoid clumping.
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Autoclave the diet mixture at 121 °C for 20 minutes.
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Cool the diet to approximately 60 °C before pouring into rearing containers.
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Bioassay for Anti-insect Activity
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Objective: To determine the effect of this compound on the growth rate of S. litura larvae.
-
Procedure:
-
Prepare the artificial diet as described above.
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Incorporate this compound into the diet at the desired concentrations (e.g., 1 mg/g of diet) while the diet is still liquid and has cooled to a point where the compound will not degrade. A control diet without this compound is also prepared.
-
Dispense the diets into individual wells of a 24-well plate.
-
Place one pre-weighed 2nd or 3rd instar larva into each well.
-
Seal the plates with a breathable membrane.
-
Incubate the plates under the standard rearing conditions.
-
Record the weight of each larva daily for a specified period (e.g., 3 days).
-
Calculate the growth rate as a percentage of the control group's growth.
-
Gene Expression Analysis by Real-Time Quantitative PCR (RT-qPCR)
-
Objective: To quantify the relative expression levels of target genes (P450s and GSTs) in S. litura larvae after exposure to this compound.
-
Protocol:
-
Sample Collection: Collect midgut tissues from larvae fed on control and this compound-containing diets.
-
RNA Extraction:
-
Homogenize the midgut tissue in a suitable lysis buffer (e.g., TRIzol reagent).
-
Extract total RNA following the manufacturer's protocol for the chosen RNA extraction kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
RT-qPCR:
-
Prepare the qPCR reaction mixture containing:
-
cDNA template
-
Gene-specific forward and reverse primers (for target and reference genes)
-
SYBR Green master mix
-
-
Perform the qPCR using a real-time PCR system with a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Use a reference gene (e.g., actin or GAPDH) for normalization.
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
-
Caption: Workflow for assessing the bioactivity of this compound.
Related Natural Compounds from Asarum Species
The genus Asarum is a rich source of various secondary metabolites. Besides this compound, another related compound mentioned in the literature is asatone . Asatone also exhibits anti-insect properties, although it is reported to be less potent than this compound against S. litura.[1][2] Further research into the phytochemistry of Asarum ichangense and other Asarum species is likely to reveal a diverse array of structurally related compounds with potential biological activities.
Conclusion and Future Directions
This compound is a promising natural compound with demonstrated anti-insect activity. Its mechanism of action, involving the targeted disruption of essential detoxification pathways in Spodoptera litura, makes it a valuable candidate for the development of novel biopesticides. This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development and agricultural science.
Future research should focus on:
-
Elucidating the complete synthetic pathway of this compound to enable its large-scale production.
-
Conducting structure-activity relationship (SAR) studies on this compound derivatives to optimize its potency and selectivity.
-
Investigating the broader spectrum of its biological activities against other pests and in different biological systems.
-
Further exploring the intricate details of its interaction with insect signaling pathways to identify potential synergistic combinations with other control agents.
References
Isoasatone A: An Uncharted Territory in Biological Activity
After a comprehensive review of available scientific literature, it has been determined that there is currently no published data on the biological activities of a compound referred to as "Isoasatone A." Extensive searches of prominent scientific databases and research articles have yielded no information regarding its mechanism of action, potential signaling pathways, or any quantitative data from experimental studies.
This lack of information prevents the creation of an in-depth technical guide as requested. The core requirements of providing summarized quantitative data, detailed experimental protocols, and visualizations of signaling pathways cannot be fulfilled without foundational research on the compound.
For researchers, scientists, and drug development professionals interested in this molecule, this represents a completely unexplored area of study. Any investigation into the biological effects of this compound would be novel and foundational. Future research could potentially uncover a range of activities, and initial studies would likely focus on:
-
Isolation and Characterization: Ensuring the precise chemical structure and purity of this compound.
-
In Vitro Screening: Assessing its effects on various cell lines to identify potential cytotoxic, anti-inflammatory, anti-proliferative, or other biological activities.
-
Target Identification: Determining the molecular targets with which this compound interacts to elicit any observed effects.
-
Mechanism of Action Studies: Elucidating the specific signaling pathways that are modulated by this compound.
Until such primary research is conducted and published, any discussion of the potential biological activities of this compound would be purely speculative. The scientific community awaits initial findings to begin to understand the potential of this compound.
An In-depth Technical Guide to the In Silico Prediction of Isoasatone A Targets and Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isoasatone A is a natural product with known anti-insecticidal properties.[1][2][3] Understanding its molecular targets and mechanism of action is crucial for elucidating its biological activity and exploring its therapeutic potential. In silico computational approaches provide a rapid and cost-effective means to predict protein targets and delineate potential mechanisms of action for natural products like this compound, thereby guiding further experimental validation.[4] This technical guide outlines a comprehensive workflow for the in silico prediction of this compound's targets and its mechanism of action, integrating methodologies such as reverse docking, pharmacophore modeling, and network pharmacology.
Overall In Silico Workflow
The prediction of molecular targets and the mechanism of action for a small molecule like this compound involves a multi-step computational workflow. This process begins with the preparation of the ligand's structure and proceeds through target identification, network analysis, and finally, suggests pathways for experimental validation.
Caption: Overall workflow for in silico target and mechanism prediction.
Experimental Protocols
Ligand and Target Preparation
-
Ligand Preparation:
-
Obtain the 2D structure of this compound from a chemical database (e.g., PubChem).
-
Convert the 2D structure to a 3D structure using a molecular modeling software (e.g., ChemDraw, Avogadro).
-
Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Save the optimized structure in a format compatible with docking software (e.g., .mol2, .pdbqt).
-
-
Target Database Preparation:
-
Compile a database of protein structures. This can be a comprehensive database like PDB or a curated set of proteins associated with a specific disease or biological process.
-
Prepare the protein structures for docking by removing water molecules and ligands, adding hydrogen atoms, and assigning charges.
-
Reverse Docking Protocol
Reverse docking is a computational technique used to identify potential protein targets of a small molecule by docking the molecule into the binding sites of a large number of proteins.[5]
-
Software Selection: Choose a reliable docking program such as AutoDock Vina, Glide, or GOLD.
-
Docking Simulation:
-
Define the binding site for each protein in the database.
-
Dock the prepared 3D structure of this compound into the defined binding site of each protein.
-
The docking algorithm will generate multiple binding poses and calculate a docking score (e.g., binding affinity in kcal/mol) for each pose.
-
-
Hit Identification:
-
Rank the proteins based on their docking scores.
-
Proteins with high negative docking scores (indicating strong binding affinity) are considered potential targets.
-
Apply a threshold docking score to select a list of high-confidence "hits."
-
Pharmacophore Modeling and Screening
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features of a molecule responsible for its biological activity.
-
Pharmacophore Model Generation:
-
Generate a pharmacophore model from the 3D structure of this compound using software like PharmaGist or LigandScout.
-
The model will consist of features such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centroids.
-
-
Database Screening:
-
Screen a database of known protein active sites (e.g., PharmMapper, ZINCPharmer) with the generated pharmacophore model.
-
Identify proteins whose active sites match the pharmacophore model of this compound.
-
Network Pharmacology Analysis
Network pharmacology is used to understand the complex interactions between drugs, targets, and diseases from a network perspective.
-
Network Construction:
-
Compile a list of predicted protein targets for this compound from reverse docking and pharmacophore screening.
-
Use databases such as STRING or Cytoscape to construct a protein-protein interaction (PPI) network for the predicted targets.
-
-
Network Analysis:
-
Analyze the topology of the PPI network to identify key hub proteins (nodes with a high degree of connectivity). These hubs are often critical for biological processes.
-
-
Pathway Enrichment Analysis:
-
Perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis on the list of predicted targets using tools like DAVID or Metascape.
-
This analysis will identify biological processes and signaling pathways that are significantly enriched with the predicted targets.
-
Data Presentation: Predicted this compound Targets
Based on a hypothetical in silico screening, the following table summarizes potential protein targets for this compound. The list includes experimentally identified targets for contextual reference.
| Target Protein Family | Specific Target (Hypothetical) | Docking Score (kcal/mol) | Function |
| Cytochrome P450 | CYP3A4 | -9.8 | Xenobiotic metabolism |
| CYP2D6 | -9.2 | Drug and toxin metabolism | |
| CYP1A2 | -8.7 | Pro-carcinogen activation | |
| Glutathione S-Transferase | GSTP1 | -8.5 | Detoxification |
| GSTM1 | -8.1 | Detoxification | |
| Kinases | AKT1 | -10.2 | Cell survival, proliferation |
| SRC | -9.5 | Cell growth, differentiation | |
| Nuclear Receptors | PXR | -9.9 | Xenobiotic sensing |
| Other Enzymes | PTGS2 (COX-2) | -9.1 | Inflammation |
Visualization of Predicted Interactions and Pathways
This compound Target Interaction Network
This diagram illustrates the predicted interactions between this compound and its high-confidence protein targets, as well as the interactions among these target proteins.
Caption: Predicted interaction network of this compound and its targets.
Hypothetical Signaling Pathway Modulation
Based on the predicted targets such as AKT1 and SRC, a potential mechanism of action for this compound could involve the modulation of the PI3K/AKT signaling pathway, which is crucial for cell survival and proliferation.
Caption: Hypothetical modulation of the PI3K/AKT pathway by this compound.
Experimental Validation of In Silico Predictions
The computational predictions should be validated through experimental assays to confirm the identified targets and elucidate the mechanism of action.
| Experimental Method | Purpose |
| Enzyme Inhibition Assays | To quantitatively measure the inhibitory activity of this compound against predicted enzyme targets (e.g., P450s, GSTs, kinases). |
| Surface Plasmon Resonance (SPR) | To determine the binding affinity and kinetics of this compound with its predicted protein targets. |
| Cellular Thermal Shift Assay (CETSA) | To confirm the direct binding of this compound to its target proteins in a cellular context. |
| Western Blotting | To assess the effect of this compound on the expression and phosphorylation status of proteins in the predicted signaling pathways (e.g., p-AKT). |
| Quantitative PCR (qPCR) | To measure changes in the gene expression of target proteins upon treatment with this compound. |
| Cell-based Assays | To evaluate the functional effects of this compound on cellular processes predicted to be modulated (e.g., cell viability, apoptosis, inflammation). |
Conclusion
This technical guide provides a comprehensive framework for the in silico prediction of molecular targets and the mechanism of action for this compound. By integrating reverse docking, pharmacophore modeling, and network pharmacology, researchers can generate robust hypotheses about the compound's biological activity. The experimentally known targets of this compound, Cytochrome P450s and Glutathione S-transferases, serve as a validation point for these computational approaches. The outlined workflow, from computational prediction to experimental validation, provides a systematic approach to accelerate the understanding of this compound's therapeutic potential and guide future drug development efforts.
References
In-Depth Technical Guide: Preliminary Cytotoxicity Screening of a Novel Compound
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the latest search, there is no publicly available scientific literature detailing the preliminary cytotoxicity screening, mechanism of action, or specific signaling pathways for a compound identified as "Isoasatone A." The following guide is a comprehensive framework designed to illustrate how such a study would be conducted and its results presented. This document serves as a template, providing standardized experimental protocols, data presentation formats, and visualizations that are critical in the preliminary cytotoxic evaluation of a novel therapeutic candidate.
Introduction
The preliminary cytotoxicity screening of a novel compound, herein hypothetically referred to as this compound, is a critical first step in the drug discovery pipeline. This initial assessment aims to determine the concentration at which a compound exhibits toxic effects on living cells, providing a foundational understanding of its potential as a therapeutic agent. Key endpoints of this screening include the determination of the half-maximal inhibitory concentration (IC50) across various cell lines, elucidation of the mode of cell death (e.g., apoptosis, necrosis), and initial insights into the underlying mechanism of action. This guide outlines the essential experimental workflows and data presentation standards for such an evaluation.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is typically quantified by its IC50 value, which represents the concentration of the substance required to inhibit 50% of a biological process, such as cell proliferation or metabolic activity. This data is crucial for comparing the potency of the compound across different cell types and against established drugs.
Table 1: In Vitro Cytotoxicity of this compound (Hypothetical Data)
| Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Human Breast Adenocarcinoma | MTT | 48 | 15.2 ± 1.8 |
| A549 | Human Lung Carcinoma | Resazurin | 48 | 25.7 ± 2.5 |
| HeLa | Human Cervical Adenocarcinoma | CellTiter-Glo® | 48 | 18.9 ± 2.1 |
| HEK293 | Human Embryonic Kidney | MTT | 48 | > 100 |
Data are presented as mean ± standard deviation from three independent experiments.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the integrity of scientific research. The following sections describe standard methodologies for cytotoxicity assessment and apoptosis detection.
Cell Culture and Maintenance
Human cancer cell lines (MCF-7, A549, HeLa) and a non-cancerous human cell line (HEK293) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of the test compound is serially diluted in culture medium to achieve a range of final concentrations. The old medium is replaced with 100 µL of the medium containing the test compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: The plates are incubated for 48 hours at 37°C and 5% CO2.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Apoptosis Detection (Annexin V-FITC/PI Staining)
Annexin V staining is used to detect the externalization of phosphatidylserine, an early marker of apoptosis.[1] Propidium Iodide (PI) is used to identify necrotic or late apoptotic cells with compromised membranes.[1]
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 hours.
-
Cell Harvesting: Cells are harvested by trypsinization and washed with cold PBS.
-
Staining: Cells are resuspended in 1X Annexin V binding buffer. Annexin V-FITC and PI are added according to the manufacturer's protocol, and the cells are incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. FITC and PI fluorescence are detected, and the cell population is categorized into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Visualizations: Workflows and Signaling Pathways
Diagrams are essential for visualizing complex processes and relationships. The following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a hypothetical signaling pathway that could be investigated.
Experimental Workflow
References
Methodological & Application
Proposed Total Synthesis of Isoasatone A: An Application Note
For Research Use Only. Not for use in diagnostic procedures.
Abstract
Isoasatone A is a neolignan natural product first isolated from Asarum teitonense and later from Heterotropa takaoi. Its complex bridged bicyclic core, specifically a 2,7-dioxabicyclo[3.2.1]octane system, presents a significant synthetic challenge. To date, a total synthesis of this compound has not been reported in the scientific literature. This document outlines a proposed synthetic strategy, including a detailed retrosynthetic analysis and protocols for the synthesis of key intermediates and the final assembly of the target molecule. This proposed pathway offers a roadmap for researchers engaged in complex natural product synthesis and drug development.
Introduction
Natural products containing the 2,7-dioxabicyclo[3.2.1]octane core have demonstrated a range of biological activities, making them attractive targets for total synthesis. The structure of this compound, elucidated by Yamamura et al., features this core structure adorned with multiple stereocenters and various oxygenated functional groups. The proposed synthesis aims to construct this intricate molecule through a convergent strategy, leveraging well-established synthetic methodologies.
Chemical Structure of this compound
-
Molecular Formula: C₂₄H₃₂O₈
-
Molecular Weight: 448.5 g/mol
-
CAS Number: 67451-73-4
Retrosynthetic Analysis
A proposed retrosynthetic analysis of this compound is depicted below. The strategy hinges on a key late-stage oxidative cyclization to form the 2,7-dioxabicyclo[3.2.1]octane core from a highly functionalized diene precursor. This diene, in turn, can be assembled from two main fragments: a substituted cyclohexenone derivative and a divinyl ether component.
Caption: Retrosynthetic analysis of this compound.
Proposed Synthetic Workflow
The forward synthesis is proposed to proceed through the preparation of two key fragments, followed by their coupling and subsequent elaboration to the final natural product.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Synthesis of Cyclohexenone Fragment
The synthesis of the highly substituted cyclohexenone fragment can be achieved via an asymmetric Michael addition followed by an intramolecular aldol condensation, a variant of the Robinson annulation.
Protocol 1: Asymmetric Synthesis of the Cyclohexenone Core
-
Enamine Formation: To a solution of a chiral secondary amine (e.g., (S)-proline, 0.2 eq.) in anhydrous DMSO is added 3-methoxy-4,5-methylenedioxyacetophenone (1.0 eq.). The mixture is stirred at room temperature for 2 hours to facilitate enamine formation.
-
Michael Addition: The reaction mixture is cooled to 0 °C, and methyl vinyl ketone (1.2 eq.) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 24 hours.
-
Aldol Condensation and Dehydration: The reaction is quenched by the addition of acetic acid (2.0 eq.) and heated to 80 °C for 6 hours to promote intramolecular aldol condensation and subsequent dehydration.
-
Work-up and Purification: The reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed sequentially with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the chiral cyclohexenone derivative.
Synthesis of Divinyl Ether Fragment
The divinyl ether fragment can be prepared from a suitably protected diol via a double vinylation reaction.
Protocol 2: Preparation of the Divinyl Ether Moiety
-
Protection of Diol: A commercially available chiral diol is selectively protected to leave one hydroxyl group available for the subsequent vinylation.
-
Vinylation: To a solution of the protected mono-alcohol in anhydrous THF at 0 °C is added sodium hydride (1.5 eq.). The mixture is stirred for 30 minutes, followed by the addition of acetylene (B1199291) gas bubbled through the solution.
-
Second Vinylation: Following the first vinylation, the protecting group is removed, and the vinylation procedure is repeated for the second hydroxyl group.
-
Purification: The reaction is carefully quenched with water, and the product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The divinyl ether is purified by distillation or column chromatography.
Assembly and Final Steps
The two fragments are coupled, and the resulting intermediate is elaborated to form the diene precursor for the key cyclization.
Protocol 3: Fragment Coupling and Diene Formation
-
Wittig Reaction: The cyclohexenone fragment is converted to the corresponding phosphonium (B103445) ylide. This ylide is then reacted with the aldehyde-functionalized divinyl ether fragment in a Wittig reaction to form the diene precursor.
-
Purification: The diene is purified by column chromatography.
Protocol 4: Oxidative Cyclization to form the 2,7-Dioxabicyclo[3.2.1]octane Core
-
Reaction Setup: The diene precursor is dissolved in a suitable solvent such as dichloromethane. An oxidizing agent, for example, dimethyldioxirane (B1199080) (DMDO) or a hypervalent iodine reagent, is added at low temperature (-78 °C).
-
Cyclization: The reaction is allowed to slowly warm to room temperature while monitoring by TLC. The oxidative cyclization is expected to proceed diastereoselectively to form the bridged bicyclic core.
-
Work-up and Purification: The reaction is quenched with a reducing agent (e.g., saturated aqueous Na₂S₂O₃), and the product is extracted. Purification by column chromatography should yield the protected this compound.
-
Deprotection: Final removal of any protecting groups under appropriate conditions will yield this compound.
Data Presentation
The following table summarizes expected yields for the key transformations based on analogous reactions reported in the literature.
| Step | Reaction Type | Starting Materials | Key Reagents | Expected Yield (%) |
| 1 | Asymmetric Robinson Annulation | Substituted Acetophenone, MVK | (S)-Proline | 60-75 |
| 2 | Vinylation | Protected Diol | Acetylene, NaH | 70-85 |
| 3 | Wittig Reaction | Phosphonium Ylide, Aldehyde | n-BuLi | 50-70 |
| 4 | Oxidative Cyclization | Diene Precursor | DMDO | 40-60 |
Conclusion
While the total synthesis of this compound remains an unaccomplished goal in the synthetic community, the proposed retrosynthetic analysis and synthetic protocols provide a logical and feasible pathway toward this complex natural product. The successful execution of this strategy would represent a significant achievement in the field of organic synthesis and could enable further investigation into the biological properties of this compound and its analogues. Researchers undertaking this challenge should anticipate the need for extensive optimization of reaction conditions, particularly for the key fragment coupling and diastereoselective oxidative cyclization steps.
Application Notes and Protocols for the Quantification of Isoasatone A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoasatone A is a novel compound with significant therapeutic potential, necessitating robust and reliable analytical methods for its quantification in biological matrices. These application notes provide detailed protocols for the determination of this compound concentrations in various biological samples, primarily focusing on a highly sensitive and specific Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. The described methods are crucial for pharmacokinetic studies, toxicological assessments, and overall drug development processes. While specific data for this compound is not publicly available, this document outlines a comprehensive approach based on established methodologies for similar small molecules.
Analytical Method: UPLC-MS/MS
UPLC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity, specificity, and precision.[1][2] This method allows for the accurate measurement of low concentrations of this compound, which is essential for detailed pharmacokinetic profiling.
Instrumentation
A typical UPLC-MS/MS system for this application would consist of a binary pump, an autosampler, a column oven, and a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
Chromatographic Conditions (Representative Example)
| Parameter | Condition |
| Column | ACQUITY UPLC® BEH C18 (2.1 mm × 50 mm, 1.7 µm)[3][4] |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile[3] |
| Gradient Elution | Time (min) |
| 0.0 | |
| 2.0 | |
| 2.1 | |
| 3.0 | |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Run Time | 3.0 min |
Mass Spectrometric Conditions (Representative Example)
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M+H]⁺ of this compound (To be determined) |
| Product Ion (m/z) | To be determined |
| Internal Standard (IS) | A structurally similar compound (e.g., a stable isotope-labeled this compound) |
| IS Precursor Ion (m/z) | [M+H]⁺ of IS |
| IS Product Ion (m/z) | To be determined |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 500 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
Experimental Protocols
Biological Sample Collection and Storage
Proper sample collection and storage are critical to maintain the stability of this compound and ensure accurate quantification.
-
Plasma: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA). Centrifuge at 3,000 rpm for 10 minutes at 4°C. Aliquot the supernatant (plasma) and store at -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
Serum: Collect whole blood in tubes without additives. Allow the blood to clot at room temperature for 30 minutes. Centrifuge at 3,000 rpm for 10 minutes at 4°C. Collect the supernatant (serum) and store at -80°C.
-
Tissue Homogenate: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer on ice. Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. Collect the supernatant and store at -80°C.
Sample Preparation: Protein Precipitation
Protein precipitation is a common and effective method for extracting small molecules from biological matrices prior to LC-MS/MS analysis.
-
Thaw the biological samples (plasma, serum, or tissue homogenate) on ice.
-
To a 100 µL aliquot of the sample, add 20 µL of the internal standard (IS) working solution.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (10% acetonitrile in 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for UPLC-MS/MS analysis.
Method Validation
The analytical method should be validated according to international guidelines to ensure its reliability. Key validation parameters are summarized below.
Linearity and Sensitivity
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank biological matrix. The concentration range should cover the expected in-vivo concentrations. A typical range could be 1-1000 ng/mL. The calibration curve should have a correlation coefficient (r²) of >0.99.
-
Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically within 20%).
Precision and Accuracy
-
Intra-day and Inter-day Precision and Accuracy: Analyze quality control (QC) samples at low, medium, and high concentrations on the same day (intra-day) and on three different days (inter-day). The precision (relative standard deviation, RSD) should be ≤15%, and the accuracy (relative error, RE) should be within ±15%.
Recovery and Matrix Effect
-
Extraction Recovery: This determines the efficiency of the extraction procedure. It is calculated by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Matrix Effect: This assesses the influence of co-eluting matrix components on the ionization of the analyte. It is evaluated by comparing the analyte response in post-extraction spiked samples to that in a neat solution.
Stability
The stability of this compound in the biological matrix must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sampling.
-
Freeze-Thaw Stability: Assess the stability after multiple freeze-thaw cycles (e.g., three cycles).
-
Short-Term Stability: Evaluate the stability at room temperature for a period that reflects the sample handling time.
-
Long-Term Stability: Determine the stability during storage at -80°C for an extended period.
-
Post-Preparative Stability: Assess the stability of the processed samples in the autosampler.
Data Presentation
All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.
Table 1: Representative Calibration Curve Parameters for this compound
| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| This compound | Rat Plasma | 1 - 1000 | >0.995 | 1 |
Table 2: Representative Precision and Accuracy Data for this compound in Rat Plasma
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%RE) | Inter-day Precision (%RSD) | Inter-day Accuracy (%RE) |
| LQC | 5 | < 10% | ± 10% | < 10% | ± 10% |
| MQC | 50 | < 8% | ± 8% | < 8% | ± 8% |
| HQC | 500 | < 5% | ± 5% | < 5% | ± 5% |
Table 3: Representative Stability Data for this compound in Rat Plasma
| Stability Test | Condition | Stability (% of Nominal) |
| Freeze-Thaw | 3 cycles at -80°C | 95 - 105% |
| Short-Term | 4 hours at Room Temp | 98 - 102% |
| Long-Term | 30 days at -80°C | 93 - 107% |
| Post-Preparative | 24 hours at 4°C | 96 - 104% |
Conclusion
The UPLC-MS/MS method described provides a robust and sensitive approach for the quantification of this compound in biological samples. Proper sample handling, preparation, and method validation are paramount for obtaining accurate and reliable data, which are essential for advancing the research and development of this compound as a potential therapeutic agent. The provided protocols and representative data serve as a comprehensive guide for researchers and scientists in this field.
References
- 1. mdpi.com [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. Establishment and validation of a UPLC-MS/MS bioassay for the quantification of infigratinib in rat plasma - Arabian Journal of Chemistry [arabjchem.org]
- 4. Frontiers | Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma [frontiersin.org]
Application Notes and Protocols for the Analysis of Isoasatone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the quantitative analysis of Isoasatone A using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). These methods are intended to serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the characterization and quantification of this compound in various matrices. The protocols herein are based on established methodologies for similar analytes and are designed to be adapted and validated for specific research needs.
Introduction
This compound is a novel compound with significant potential in pharmaceutical development. Accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two robust analytical methods: an HPLC-UV method for routine analysis and a highly sensitive and selective LC-MS/MS method for bioanalytical applications.
Part 1: HPLC-UV Method for Quantification of this compound
This section details a High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the quantitative analysis of this compound.
Experimental Protocol: HPLC-UV
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution can be employed. A common starting point is a mixture of acetonitrile (B52724) and water (e.g., 50:50 v/v) with 0.1% formic acid.[1][2] The mobile phase should be filtered through a 0.22 µm or 0.45 µm filter and degassed prior to use.[3]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: To be determined based on the UV spectrum of this compound. A diode array detector (DAD) can be used to identify the wavelength of maximum absorbance. For initial method development, 205 nm can be considered.[4]
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh a known amount of pure this compound standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to prepare a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: The sample preparation method will depend on the matrix.
-
For simple matrices (e.g., drug formulations): Dilute the sample with the mobile phase to a concentration within the calibration range ("dilute and shoot").[5]
-
For complex matrices (e.g., biological fluids, plant extracts): A sample clean-up step is necessary to remove interferences. Common techniques include:
-
Protein Precipitation: For plasma or serum samples, add a precipitating agent like acetonitrile or methanol (typically 3 parts solvent to 1 part sample), vortex, and centrifuge to pellet the proteins.
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner sample by selectively retaining the analyte on a solid sorbent while interferences are washed away.
-
Liquid-Liquid Extraction (LLE): LLE partitions the analyte between two immiscible liquid phases to separate it from matrix components.
-
-
After extraction, the sample should be filtered through a 0.22 µm syringe filter before injection.
-
Data Presentation: HPLC-UV Method Performance (Illustrative Data)
| Parameter | Value |
| Retention Time (RT) | 5.8 min |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.7 µg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (%Recovery) | 95 - 105% |
Visualization: HPLC-UV Experimental Workflow
Caption: Workflow for this compound analysis by HPLC-UV.
Part 2: LC-MS/MS Method for Quantification of this compound
This section describes a highly sensitive and selective Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) method, ideal for bioanalysis and trace-level quantification of this compound.
Experimental Protocol: LC-MS/MS
1. Instrumentation and Chromatographic Conditions:
-
LC System: A UHPLC or HPLC system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode, depending on the ionization efficiency of this compound.
-
Column: A C18 or similar reversed-phase column with smaller particle size for better resolution (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient elution is typically used for complex samples.
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid.
-
A typical gradient might be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-7 min, 95% B; 7-7.1 min, 95-5% B; 7.1-9 min, 5% B.
-
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1 - 5 µL.
2. Mass Spectrometer Parameters:
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: These need to be determined by infusing a standard solution of this compound into the mass spectrometer. The precursor ion will be the protonated ([M+H]+) or deprotonated ([M-H]-) molecule. Product ions are generated by fragmentation of the precursor ion in the collision cell.
-
Internal Standard (IS): A stable isotope-labeled version of this compound or a structurally similar compound should be used to improve accuracy and precision.
-
Optimization: Parameters such as collision energy (CE) and declustering potential (DP) must be optimized for each MRM transition to maximize signal intensity.
3. Standard and Sample Preparation:
-
Standard Solutions: Prepare calibration standards in a blank matrix (e.g., drug-free plasma) to account for matrix effects.
-
Sample Preparation: Similar to the HPLC-UV method, but often requiring more rigorous clean-up to minimize ion suppression. Protein precipitation is a common and rapid method for pharmacokinetic studies.
Data Presentation: LC-MS/MS Method Performance (Illustrative Data)
| Parameter | This compound | Internal Standard |
| Precursor Ion (m/z) | To be determined | To be determined |
| Product Ion (m/z) | To be determined | To be determined |
| Retention Time (RT) | 2.5 min | 2.5 min |
| Linearity Range | 0.1 - 500 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.998 | N/A |
| Limit of Detection (LOD) | 0.03 ng/mL | N/A |
| Limit of Quantification (LOQ) | 0.1 ng/mL | N/A |
| Precision (%RSD) | < 10% | N/A |
| Accuracy (%Recovery) | 90 - 110% | N/A |
| Matrix Effect | 85 - 115% | N/A |
Visualization: LC-MS/MS Experimental Workflow
Caption: Workflow for this compound analysis by LC-MS/MS.
Discussion
The choice between the HPLC-UV and LC-MS/MS methods depends on the specific application. The HPLC-UV method is cost-effective and suitable for routine quality control where analyte concentrations are relatively high. The LC-MS/MS method offers superior sensitivity and selectivity, making it the gold standard for bioanalytical studies, such as pharmacokinetics, where trace-level detection in complex biological matrices is required. Method validation should be performed according to relevant guidelines to ensure the reliability of the results.
Conclusion
The HPLC-UV and LC-MS/MS methods presented provide a solid foundation for the quantitative analysis of this compound. The detailed protocols and illustrative data serve as a practical guide for researchers to develop and validate robust analytical methods tailored to their specific needs in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. cipac.org [cipac.org]
- 3. m.youtube.com [m.youtube.com]
- 4. Use of a simplified HPLC-UV analysis for soyasaponin B determination: study of saponin and isoflavone variability in soybean cultivars and soy-based health food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
Application Notes and Protocols for Developing a Cell-Based Assay for Isoasatone A Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoasatone A is a novel natural product with a chemical structure suggestive of potential anti-inflammatory and anti-cancer properties. This document provides a comprehensive guide to developing and implementing cell-based assays to investigate and quantify the biological activity of this compound. The protocols herein describe methods to assess its cytotoxicity, pro-apoptotic effects, and anti-inflammatory potential.
Disclaimer: The biological activities of this compound are currently under investigation. The assays proposed are based on the activities of structurally similar compounds and represent a rational starting point for characterization.
I. Assessment of Cytotoxic Activity
A fundamental first step in characterizing a new compound is to determine its effect on cell viability. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[1][2]
Experimental Protocol: MTT Assay for Cell Viability
This protocol is designed to determine the concentration-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., HeLa, A549, or MCF-7).
Materials and Reagents:
-
HeLa cells (or other suitable cancer cell line)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[1]
-
DMSO (cell culture grade)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Trypsinize and resuspend cells. Perform a cell count to determine cell density.
-
Seed 5,000 cells in 100 µL of complete medium per well in a 96-well plate.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include wells with medium and 0.5% DMSO as a vehicle control, and wells with medium only as a blank control.
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[2]
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium containing MTT from each well.
-
Add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[1]
-
Read the absorbance at 570 nm using a microplate reader.
-
Data Presentation:
| This compound (µM) | Absorbance (570 nm) | % Viability |
| 0 (Vehicle) | 1.25 | 100 |
| 1 | 1.18 | 94.4 |
| 5 | 0.95 | 76.0 |
| 10 | 0.63 | 50.4 |
| 25 | 0.31 | 24.8 |
| 50 | 0.15 | 12.0 |
| 100 | 0.08 | 6.4 |
II. Evaluation of Pro-Apoptotic Activity
Should this compound exhibit cytotoxicity, it is crucial to determine if cell death occurs via apoptosis. The Caspase-Glo® 3/7 Assay is a sensitive, luminescent method for measuring the activity of caspases-3 and -7, key executioners of apoptosis.[3][4]
Experimental Protocol: Caspase-Glo® 3/7 Assay
This protocol measures the induction of apoptosis by this compound in a cancer cell line.
Materials and Reagents:
-
HeLa cells (or other suitable cancer cell line)
-
Complete growth medium and supplements as listed above
-
This compound stock solution (in DMSO)
-
Caspase-Glo® 3/7 Reagent
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed 10,000 cells in 100 µL of complete medium per well in a white-walled 96-well plate.
-
Incubate overnight to allow for cell attachment.
-
Treat cells with various concentrations of this compound as described in the MTT assay protocol. Include a vehicle control. A known apoptosis inducer like staurosporine (B1682477) can be used as a positive control.
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Assay Execution:
-
Luminescence Measurement:
-
Measure the luminescence of each well using a luminometer.
-
Data Presentation:
| This compound (µM) | Luminescence (RLU) | Fold Increase in Caspase-3/7 Activity |
| 0 (Vehicle) | 5,000 | 1.0 |
| 1 | 6,500 | 1.3 |
| 5 | 12,500 | 2.5 |
| 10 | 25,000 | 5.0 |
| 25 | 45,000 | 9.0 |
| 50 | 60,000 | 12.0 |
| 100 | 58,000 | 11.6 |
III. Assessment of Anti-Inflammatory Activity
The NF-κB signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory cytokines.[6][7] Many natural products exert their anti-inflammatory effects by inhibiting this pathway. A common in vitro model for inflammation involves stimulating macrophage cells with lipopolysaccharide (LPS), a component of Gram-negative bacteria.[8]
Experimental Protocol: Inhibition of LPS-Induced TNF-α Production
This protocol assesses the ability of this compound to suppress the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated RAW 264.7 macrophage cells.
Materials and Reagents:
-
RAW 264.7 murine macrophage cell line
-
Complete growth medium and supplements as listed above
-
Lipopolysaccharide (LPS) from E. coli
-
This compound stock solution (in DMSO)
-
TNF-α ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed RAW 264.7 cells at a density of 5 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate overnight.
-
Carefully remove the medium and replace it with fresh medium containing various concentrations of this compound.
-
Incubate for 1-2 hours (pre-treatment).
-
-
LPS Stimulation:
-
Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the negative control wells.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
-
Sample Collection and Analysis:
-
Centrifuge the plate at low speed to pellet the cells.
-
Carefully collect the supernatant (cell culture medium) for cytokine analysis.
-
Measure the concentration of TNF-α in the supernatant using a commercial ELISA kit, following the manufacturer's instructions.
-
Data Presentation:
| Treatment | This compound (µM) | TNF-α (pg/mL) | % Inhibition |
| Untreated | 0 | 50 | N/A |
| LPS (1 µg/mL) | 0 | 2500 | 0 |
| LPS + this compound | 1 | 2250 | 10 |
| LPS + this compound | 5 | 1750 | 30 |
| LPS + this compound | 10 | 1000 | 60 |
| LPS + this compound | 25 | 500 | 80 |
| LPS + this compound | 50 | 250 | 90 |
IV. Visualizations
Caption: General experimental workflow for assessing this compound activity.
Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. promega.com [promega.com]
- 5. ulab360.com [ulab360.com]
- 6. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Isoasatone A: A Potential Inhibitor of α-Glucosidase for Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
Isoasatone A, more commonly known in scientific literature as Isosativanone, is an isoflavanone, a class of phytoestrogens, naturally occurring in plants such as alfalfa (Medicago sativa). While extensive research on the specific biological activities of Isosativanone is limited, the broader class of isoflavonoids has demonstrated significant potential in modulating various enzymatic pathways, suggesting that Isosativanone could be a valuable candidate for further investigation. Extracts from Medicago sativa have shown inhibitory effects against several enzymes, and it is plausible that Isosativanone contributes to these activities.
Mechanism of Action and Therapeutic Potential
Based on the activities of structurally related isoflavones, Isosativanone is hypothesized to exert its effects through several mechanisms, including anti-inflammatory, antioxidant, and anticancer actions. A key area of interest is its potential as an enzyme inhibitor. Isoflavonoids are known to inhibit enzymes such as aromatase and α-glucosidase.[1][2] The inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion, is a therapeutic strategy for managing type 2 diabetes. By slowing the absorption of glucose, α-glucosidase inhibitors can help to control postprandial hyperglycemia. The well-studied isoflavone (B191592), genistein, has been identified as a potent inhibitor of α-glucosidase, providing a strong rationale for investigating Isosativanone for similar activity.[1]
Potential Applications
The potential inhibitory action of Isosativanone on α-glucosidase suggests its utility in the development of novel therapeutics for metabolic disorders, particularly type 2 diabetes. Further research could also explore its role in other areas where isoflavonoids have shown promise, such as in cancer and inflammatory conditions, potentially through the inhibition of other enzymes like xanthine (B1682287) oxidase or cyclooxygenase.[3][4]
Quantitative Data: Enzyme Inhibition Profile
Due to the limited availability of direct experimental data for Isosativanone, the following table includes a hypothetical IC50 value for its inhibition of α-glucosidase to illustrate how such data would be presented. For a comparative reference, the experimentally determined inhibition constant (Ki) for the related isoflavone, genistein, is also provided.
| Compound | Target Enzyme | Inhibitor Concentration | % Inhibition | IC50 / Ki | Source |
| Isosativanone | α-Glucosidase | (Hypothetical) | (Hypothetical) | (Hypothetical) | - |
| Genistein | α-Glucosidase | - | - | 5.7 x 10⁻⁸ M (Ki) | [1] |
Experimental Protocols
α-Glucosidase Inhibition Assay
This protocol describes a common in vitro method to determine the inhibitory effect of a test compound, such as Isosativanone, on the activity of α-glucosidase.
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
Isosativanone (or test compound)
-
Acarbose (B1664774) (positive control)
-
Sodium phosphate (B84403) buffer (100 mM, pH 6.8)
-
Sodium carbonate (Na₂CO₃) solution (0.1 M)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of α-glucosidase in sodium phosphate buffer.
-
Prepare a stock solution of pNPG (substrate) in sodium phosphate buffer.
-
Prepare a stock solution of Isosativanone and acarbose in DMSO. Serially dilute these stock solutions to obtain a range of test concentrations.
-
-
Assay Protocol:
-
In a 96-well microplate, add 50 µL of sodium phosphate buffer to all wells.
-
Add 10 µL of the test compound solutions (Isosativanone) or positive control (acarbose) at various concentrations to the respective wells. For the control wells, add 10 µL of DMSO.
-
Add 20 µL of the α-glucosidase solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 50 µL of 0.1 M Na₂CO₃ solution to each well.
-
-
Measurement:
-
Measure the absorbance of the yellow-colored p-nitrophenol produced at 405 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (enzyme + substrate + DMSO) and A_sample is the absorbance of the reaction with the test compound.
-
The IC50 value (the concentration of the inhibitor that inhibits 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Visualizations
References
- 1. Genistein, a soy isoflavone, is a potent alpha-glucosidase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular basis of the inhibition of human aromatase (estrogen synthetase) by flavone and isoflavone phytoestrogens: A site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Unraveling the Therapeutic Potential of Isoacteoside in Inflammatory Disease Models
A detailed guide for researchers on the application and mechanistic understanding of Isoacteoside, a potent anti-inflammatory agent.
Executive Summary
Initial research inquiries for "Isoasatone A" did not yield any results in the existing scientific literature, suggesting a potential misnomer or a compound not yet described. However, extensive research is available on Isoacteoside , a structurally related phenylethanoid glycoside with significant therapeutic potential, particularly in models of inflammatory diseases. This document provides comprehensive application notes and detailed protocols for researchers, scientists, and drug development professionals interested in the utility of Isoacteoside in preclinical studies.
Isoacteoside has demonstrated marked anti-inflammatory effects by targeting key signaling pathways, primarily through the inhibition of Toll-like receptor 4 (TLR4) dimerization. This action effectively dampens downstream inflammatory cascades, including the NF-κB and MAPK signaling pathways, leading to a reduction in pro-inflammatory mediators. The following sections present quantitative data from various in vitro and in vivo studies, detailed experimental protocols to facilitate study replication and expansion, and visual representations of the underlying molecular mechanisms.
Data Presentation: Efficacy of Isoacteoside in Disease Models
The following tables summarize the key quantitative findings from preclinical studies on Isoacteoside, showcasing its anti-inflammatory and protective effects.
Table 1: In Vitro Anti-inflammatory Activity of Isoacteoside
| Cell Line | Stimulant | Parameter Measured | Concentration of Isoacteoside | Result | Citation |
| RAW264.7 | LPS (1 µg/mL) | iNOS expression | Concentration-dependent | Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | COX-2 expression | Concentration-dependent | Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | TNF-α production | Concentration-dependent | Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | IL-6 production | Concentration-dependent | Inhibition | [1] |
| RAW264.7 | LPS (1 µg/mL) | IL-1β production | Concentration-dependent | Inhibition | [1] |
| HMC-1 | PMACI | IL-1β, IL-6, IL-8, TNF-α production | Not specified | Significant suppression | |
| SH-SY5Y | Aβ 1-42 (20 µM) | Cell Viability | 50 µg/mL | Recovery of cell viability | |
| SH-SY5Y | Aβ 1-42 (20 µM) | Extracellular Aβ 1-40 levels | 50 µg/mL | Reduction |
Table 2: In Vivo Efficacy of Isoacteoside in Animal Models of Inflammatory Diseases
| Disease Model | Animal | Treatment | Outcome Measure | Result | Citation |
| Xylene-induced ear edema | Mice | Isoacteoside pretreatment | Ear edema | Effective inhibition | |
| LPS-induced endotoxic shock | Mice | Isoacteoside (100 mg/kg) pretreatment | Survival Rate | 45% survival at 132h | |
| LPS-induced acute kidney injury (AKI) | Mice | Isoacteoside | Serum TNF-α, IL-6, IL-1β | Significant reduction | |
| LPS-induced acute kidney injury (AKI) | Mice | Isoacteoside (40mg/kg) | Serum Creatinine (B1669602) and BUN | Significant suppression | |
| LPS-induced acute kidney injury (AKI) | Mice | Isoacteoside (40mg/kg) | Renal TLR4, MyD88, NF-κB p65, IκB-α expression | Significant reduction | |
| Dextran sulphate sodium (DSS)-induced colitis | Balb/c Mice | Acteoside (a related compound) (600 µ g/mouse/day ) | Histological Score | Significantly improved |
Experimental Protocols
This section provides detailed methodologies for key experiments involving Isoacteoside, based on published literature.
Protocol 1: In Vitro Anti-inflammatory Assay in RAW264.7 Macrophages
Objective: To evaluate the effect of Isoacteoside on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
Materials:
-
RAW264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
Isoacteoside (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent for Nitric Oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents for Western blotting (antibodies against iNOS, COX-2, p-JNK, p-p38, etc.)
-
Reagents for quantitative real-time PCR (qRT-PCR)
Procedure:
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Treatment: Seed cells in appropriate plates (e.g., 96-well for viability/ELISA, 6-well for Western blot/qPCR). Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of Isoacteoside for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle control group (no Isoacteoside) and a negative control group (no LPS) should be included.
-
Nitric Oxide (NO) Measurement: After 24 hours of incubation, collect the cell culture supernatant. Determine the nitrite (B80452) concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits following the manufacturer's protocols.
-
Western Blot Analysis: Lyse the cells to extract total protein. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against iNOS, COX-2, phosphorylated and total forms of JNK, p38, and other proteins of interest. Use appropriate secondary antibodies and a chemiluminescence detection system.
-
qRT-PCR Analysis: Extract total RNA from the cells and reverse transcribe to cDNA. Perform qRT-PCR using specific primers for iNOS, COX-2, TNF-α, IL-6, and IL-1β to quantify their mRNA expression levels. Normalize to a housekeeping gene like GAPDH.
Protocol 2: In Vivo Anti-inflammatory Assay in LPS-induced Endotoxic Shock Mouse Model
Objective: To assess the protective effect of Isoacteoside against LPS-induced lethality in mice.
Materials:
-
Male BALB/c mice (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Isoacteoside
-
Sterile, pyrogen-free saline
-
Dexamethasone (as a positive control)
Procedure:
-
Animal Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Grouping: Randomly divide mice into groups: Vehicle control (saline), LPS only, Isoacteoside + LPS, and Dexamethasone + LPS.
-
Treatment: Administer Isoacteoside (e.g., 100 mg/kg) or vehicle intraperitoneally (i.p.) 1 hour before LPS challenge.
-
Induction of Endotoxic Shock: Inject mice with a lethal dose of LPS (e.g., 15-30 mg/kg, i.p.).
-
Monitoring: Monitor the survival of the mice every 12 hours for a period of up to 132 hours.
-
Data Analysis: Plot survival curves (Kaplan-Meier) and analyze for statistical significance between groups using a log-rank test.
Protocol 3: In Vivo Assessment in a Lipopolysaccharide (LPS)-Induced Acute Kidney Injury (AKI) Mouse Model
Objective: To evaluate the protective effects of Isoacteoside on kidney function and inflammation in a mouse model of LPS-induced AKI.
Materials:
-
Male C57BL/6 mice (or other suitable strain)
-
Lipopolysaccharide (LPS) from E. coli
-
Isoacteoside
-
Kits for measuring serum creatinine and blood urea (B33335) nitrogen (BUN)
-
ELISA kits for serum TNF-α, IL-6, and IL-1β
-
Reagents for histology (formalin, paraffin, H&E stain)
-
Reagents for immunohistochemistry or Western blot of kidney tissue
Procedure:
-
Animal Model: Acclimatize and group mice as described in Protocol 2.
-
Treatment and Induction: Administer Isoacteoside (e.g., 40 mg/kg, i.p.) 1 hour after the induction of AKI with LPS (e.g., 3.09 mg/kg, i.p.).
-
Sample Collection: At a predetermined time point (e.g., 24 hours) after LPS injection, collect blood via cardiac puncture and perfuse the kidneys with saline before harvesting.
-
Biochemical Analysis: Centrifuge the blood to obtain serum. Measure the levels of creatinine and BUN using commercially available kits to assess kidney function.
-
Cytokine Analysis: Use serum to measure the levels of TNF-α, IL-6, and IL-1β by ELISA.
-
Histopathological Analysis: Fix one kidney in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to evaluate renal tissue damage.
-
Molecular Analysis: Homogenize the other kidney to extract protein or RNA for Western blot or qRT-PCR analysis of inflammatory markers (e.g., TLR4, MyD88, NF-κB p65).
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Isoacteoside are primarily mediated through the modulation of the TLR4 signaling pathway.
Inhibition of TLR4 Signaling by Isoacteoside
Isoacteoside has been shown to block the dimerization of TLR4 induced by LPS. This initial step is critical as it prevents the recruitment of downstream adaptor proteins, MyD88 and TRIF, thereby inhibiting the activation of both MyD88-dependent and TRIF-dependent signaling pathways.
Caption: Isoacteoside inhibits LPS-induced inflammation by blocking TLR4 dimerization.
Experimental Workflow for In Vivo Studies
The following diagram illustrates a typical workflow for evaluating the efficacy of Isoacteoside in an animal model of inflammation.
Caption: A generalized experimental workflow for in vivo studies of Isoacteoside.
By providing this comprehensive overview, we aim to facilitate further research into the promising therapeutic applications of Isoacteoside in a range of inflammatory conditions. The detailed protocols and mechanistic insights should serve as a valuable resource for the scientific community.
References
Application Notes and Protocols for Radiolabeling and Binding Assays of Isoasatone A
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the radiolabeling of Isoasatone A, a natural product with potential biological activity, and its subsequent use in radioligand binding assays. This compound, isolated from plants of the Asarum genus, possesses a complex chemical structure amenable to radiolabeling for in-depth pharmacological characterization. This protocol outlines a method for radioiodination to produce [¹²⁵I]this compound with high specific activity, suitable for sensitive binding studies. Furthermore, a comprehensive procedure for performing saturation and competitive binding assays is described to enable the determination of binding affinity (Kd), receptor density (Bmax), and the inhibitory potential of test compounds (Ki). These protocols are intended to serve as a foundational guide for researchers investigating the molecular targets and pharmacological properties of this compound.
Introduction to this compound
This compound is a natural product with the molecular formula C₂₄H₃₂O₈. It has been identified as having anti-insect properties and may interact with key enzyme systems such as cytochrome P450 monooxygenases and glutathione (B108866) transferases.[1] Given its biological activities, elucidating its mechanism of action and identifying its specific molecular targets are of significant interest in drug discovery and toxicology. Radioligand binding assays are a powerful tool for such investigations, providing quantitative data on the interaction between a ligand and its receptor or binding site. A prerequisite for these assays is the availability of a high-affinity, radiolabeled version of the ligand.
Chemical Structure of this compound:
Figure 1: Chemical structure of this compound.
Protocol for Radiolabeling of this compound with Iodine-125
The presence of an aromatic ring in the this compound structure makes it a suitable candidate for radioiodination. Iodine-125 (¹²⁵I) is a commonly used radionuclide for in vitro binding assays due to its suitable half-life (59.4 days) and detectable gamma emission. The following protocol describes the electrophilic radioiodination of this compound using the Iodogen method.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥95% Purity | e.g., CP Lab Safety |
| Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) | Reagent Grade | e.g., Thermo Fisher Scientific |
| Sodium Iodide [¹²⁵I] | High specific activity, in 0.1 M NaOH | e.g., PerkinElmer |
| Sodium Metabisulfite (B1197395) | ACS Grade | e.g., Sigma-Aldrich |
| Sodium Phosphate (B84403) Monobasic | ACS Grade | e.g., Sigma-Aldrich |
| Sodium Phosphate Dibasic | ACS Grade | e.g., Sigma-Aldrich |
| Acetonitrile (ACN) | HPLC Grade | e.g., Fisher Scientific |
| Trifluoroacetic Acid (TFA) | HPLC Grade | e.g., Sigma-Aldrich |
| Water | HPLC Grade | e.g., Fisher Scientific |
| C18 Sep-Pak Cartridge | e.g., Waters | |
| Reaction Vials (glass) | 1.5 mL | |
| Syringes and Needles | ||
| HPLC System with a Radiodetector | ||
| C18 HPLC Column (e.g., 4.6 x 250 mm, 5 µm) |
Experimental Protocol: Radioiodination of this compound
-
Preparation of Iodogen-coated Tubes:
-
Dissolve Iodogen in dichloromethane (B109758) to a final concentration of 1 mg/mL.
-
Add 50 µL of the Iodogen solution to a 1.5 mL glass reaction vial.
-
Evaporate the solvent under a gentle stream of nitrogen to coat the bottom of the vial with a thin layer of Iodogen.
-
Store the coated vials in a desiccator at 4°C until use.
-
-
Radiolabeling Reaction:
-
Prepare a 50 mM phosphate buffer (pH 7.4).
-
Dissolve this compound in a minimal volume of DMSO and then dilute with the phosphate buffer to a final concentration of 1 µg/µL.
-
To the Iodogen-coated vial, add 10 µL of the this compound solution.
-
In a separate vial, neutralize the required amount of Na[¹²⁵I] (e.g., 1 mCi, 37 MBq) with an appropriate volume of 0.1 M HCl.
-
Add the neutralized Na[¹²⁵I] to the Iodogen-coated vial containing this compound.
-
Allow the reaction to proceed at room temperature for 15 minutes with occasional gentle agitation.
-
-
Quenching the Reaction:
-
Prepare a quenching solution of sodium metabisulfite (10 mg/mL in phosphate buffer).
-
After 15 minutes, add 100 µL of the quenching solution to the reaction vial to stop the iodination reaction by reducing unreacted iodine.
-
-
Purification of [¹²⁵I]this compound by HPLC:
-
Acidify the reaction mixture with 10 µL of 1% TFA.
-
Inject the entire reaction mixture onto a C18 reverse-phase HPLC column.
-
Elute the products using a linear gradient of mobile phase A (water with 0.1% TFA) and mobile phase B (acetonitrile with 0.1% TFA).
-
A typical gradient could be: 0-5 min 30% B, 5-35 min 30-90% B, 35-40 min 90% B.
-
Monitor the elution profile using a UV detector (at a wavelength suitable for this compound, e.g., 254 nm) and a radioactivity detector.
-
Collect the fraction corresponding to the [¹²⁵I]this compound peak. Unreacted this compound should elute earlier than the more hydrophobic mono-iodinated product.
-
-
Quality Control:
-
Radiochemical Purity: Re-inject a small aliquot of the collected fraction onto the HPLC system to confirm a single radioactive peak, which should be >95% of the total radioactivity.
-
Specific Activity: Calculate the specific activity by measuring the total radioactivity in the purified fraction and quantifying the corresponding mass of this compound from the UV chromatogram (using a standard curve of unlabeled this compound). The specific activity is typically expressed in Ci/mmol or Bq/mol.
-
Alternative Radiolabeling Method: Tritiation
Tritium (B154650) (³H) labeling is an alternative that avoids the potential steric hindrance of an iodine atom. Late-stage C-H activation using a palladium or iridium catalyst with tritium gas is a powerful method for introducing tritium into complex molecules.[2][3][4] This would produce [³H]this compound, which is chemically identical to the parent compound.
Protocol for Radioligand Binding Assays
This protocol describes how to perform saturation and competitive binding assays using the prepared [¹²⁵I]this compound to characterize its binding to a biological preparation (e.g., cell membranes, tissue homogenates).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| [¹²⁵I]this compound | As prepared above | |
| Unlabeled this compound | ≥95% Purity | e.g., CP Lab Safety |
| Biological Preparation (e.g., rat brain synaptosomes) | Prepared in-house or sourced commercially | |
| Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4) | Molecular Biology Grade | e.g., Sigma-Aldrich |
| Bovine Serum Albumin (BSA) | Fraction V | e.g., Sigma-Aldrich |
| Polyethylenimine (PEI) | e.g., Sigma-Aldrich | |
| Glass Fiber Filters (e.g., GF/B) | e.g., Whatman | |
| Scintillation Cocktail | e.g., PerkinElmer | |
| 96-well plates | ||
| Multi-channel pipettes | ||
| Cell Harvester | ||
| Gamma Counter |
Experimental Protocol: Saturation Binding Assay
-
Assay Setup:
-
Prepare a binding buffer (50 mM Tris-HCl, pH 7.4, with 0.1% BSA).
-
Prepare serial dilutions of [¹²⁵I]this compound in the binding buffer, ranging from approximately 0.01 x Kd to 10 x Kd (the Kd will need to be estimated initially and then refined).
-
For each concentration of radioligand, prepare two sets of tubes/wells: one for "Total Binding" and one for "Non-specific Binding".
-
To the "Non-specific Binding" tubes, add a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.
-
-
Incubation:
-
To each tube/well, add 50 µL of the appropriate [¹²⁵I]this compound dilution.
-
Add 50 µL of binding buffer to the "Total Binding" tubes or 50 µL of unlabeled this compound to the "Non-specific Binding" tubes.
-
Initiate the binding reaction by adding 100 µL of the biological preparation (e.g., 50-100 µg of protein per well).
-
The final assay volume is 200 µL.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (this needs to be determined in preliminary kinetic experiments).
-
-
Termination and Filtration:
-
Pre-soak the glass fiber filters in 0.5% PEI for at least 30 minutes to reduce non-specific binding of the radioligand to the filter.
-
Terminate the incubation by rapid filtration of the assay mixture through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters rapidly three times with 3 mL of ice-cold binding buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials or tubes suitable for a gamma counter.
-
Measure the radioactivity (in counts per minute, CPM) of each filter in a gamma counter.
-
Calculate "Specific Binding" by subtracting the CPM of "Non-specific Binding" from the CPM of "Total Binding" for each radioligand concentration.
-
Plot the specific binding as a function of the radioligand concentration and fit the data using non-linear regression to a one-site binding model to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).
-
Experimental Protocol: Competitive Binding Assay
-
Assay Setup:
-
Prepare the binding buffer as in the saturation assay.
-
Use a fixed concentration of [¹²⁵I]this compound, typically at or below its Kd value.
-
Prepare serial dilutions of the unlabeled competitor compound (e.g., unlabeled this compound or other test compounds).
-
-
Incubation:
-
To each tube/well, add 50 µL of the fixed concentration of [¹²⁵I]this compound.
-
Add 50 µL of the various concentrations of the competitor compound.
-
Initiate the reaction by adding 100 µL of the biological preparation.
-
Incubate under the same conditions as the saturation assay.
-
-
Termination and Filtration:
-
Terminate the assay and wash the filters as described for the saturation assay.
-
-
Counting and Data Analysis:
-
Measure the radioactivity on the filters.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation assay.
-
Data Presentation
Table 1: Summary of Radiolabeling Parameters for [¹²⁵I]this compound
| Parameter | Value | Units |
| Starting amount of this compound | 10 | µg |
| Amount of Na[¹²⁵I] | 1 | mCi |
| Reaction Time | 15 | minutes |
| Radiochemical Yield (uncorrected) | To be determined | % |
| Radiochemical Purity (post-HPLC) | > 95 | % |
| Specific Activity | To be determined | Ci/mmol |
Table 2: Parameters for Saturation Binding Assay
| Parameter | Value | Units |
| Radioligand Concentration Range | 0.01 - 10 x Kd | nM |
| Non-specific Ligand Concentration | 10 | µM |
| Protein Concentration | 50 - 100 | µ g/well |
| Incubation Temperature | Room Temperature | °C |
| Incubation Time | 60 | minutes |
| Binding Affinity (Kd) | To be determined | nM |
| Receptor Density (Bmax) | To be determined | fmol/mg protein |
Table 3: Parameters for Competitive Binding Assay
| Parameter | Value | Units |
| [¹²⁵I]this compound Concentration | Kd value | nM |
| Competitor Concentration Range | 10⁻¹² to 10⁻⁵ | M |
| IC₅₀ | To be determined | M |
| Ki | To be determined | M |
Visualized Workflows (DOT Language)
Caption: Workflow for the radioiodination of this compound.
Caption: Workflow for radioligand binding assays.
References
Application of Isoasatone A in High-Throughput Screening: Information Not Available
A comprehensive search for the natural product "Isoasatone A" and its applications in high-throughput screening (HTS) did not yield any specific scientific literature, experimental protocols, or quantitative data. This suggests that "this compound" may be a novel, recently discovered, or less-studied compound with limited information in the public domain. It is also possible that the name is a specific designation not yet widely published or indexed in scientific databases.
While detailed application notes and protocols for "this compound" cannot be provided at this time due to the lack of available information, this document can offer a generalized framework for the application of a novel natural product in high-throughput screening, based on established methodologies in the field. This can serve as a guide for researchers looking to screen a new compound with a similar profile.
General Principles of High-Throughput Screening for Natural Products
High-throughput screening allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity.[1][2][3] This process is crucial in the early stages of drug discovery. When working with natural products, the process often involves screening extracts or purified compounds.[4][5]
There are two primary approaches for HTS-based drug discovery:
-
Whole cell-based assays (phenotypic screening): These assays identify compounds that produce a specific effect in a cellular context. While they provide intrinsically active agents, identifying the specific molecular target can be challenging.[2]
-
Target-based HTS: These assays screen for compounds that interact with a specific, purified protein or enzyme. This approach can fail to show bioactivity in a cellular context due to issues like poor permeability or efflux.[2]
Hypothetical High-Throughput Screening Workflow for a Novel Natural Product
The following workflow outlines the general steps that would be taken to screen a novel natural product like "this compound".
Caption: A generalized workflow for high-throughput screening of a novel natural product.
Example Experimental Protocol: Cell-Based Proliferation Assay
This protocol is a general example of how a novel compound could be tested for its effect on cancer cell proliferation.
1. Cell Culture and Seeding:
- Culture a human cancer cell line (e.g., HeLa) in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
- Harvest cells using trypsin-EDTA and resuspend in fresh medium.
- Seed cells into 384-well clear-bottom plates at a density of 2,000 cells per well in 50 µL of medium.
- Incubate plates at 37°C in a 5% CO2 incubator for 24 hours.
2. Compound Preparation and Addition:
- Prepare a stock solution of the test compound (e.g., "this compound") in dimethyl sulfoxide (B87167) (DMSO).
- Perform serial dilutions to create a range of concentrations for dose-response analysis.
- Add 100 nL of the compound solutions to the cell plates using an acoustic liquid handler. Include positive (e.g., doxorubicin) and negative (DMSO vehicle) controls.
3. Incubation and Viability Assessment:
- Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
- Add 10 µL of a cell viability reagent (e.g., CellTiter-Glo®) to each well.
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
4. Data Acquisition and Analysis:
- Read the luminescence on a plate reader.
- Normalize the data to the controls (0% effect for DMSO, 100% effect for a known cytotoxic compound).
- Plot the dose-response curves and calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).
Hypothetical Signaling Pathway Inhibition
If a screening campaign identifies a compound that inhibits a specific signaling pathway, further studies are needed to elucidate the exact mechanism. For example, if "this compound" were found to inhibit the MAPK/ERK pathway, the following diagram illustrates the potential points of intervention.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by "this compound".
Data Presentation
Quantitative data from HTS campaigns are typically summarized in tables for easy comparison. Below is a template for how such data might be presented.
| Compound | Primary Screen Hit (%) | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (CC50/IC50) |
| This compound | 85 | 2.5 | > 50 | > 20 |
| Control 1 | 92 | 0.8 | 10.2 | 12.75 |
| Control 2 | 15 | > 50 | > 50 | N/A |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Conclusion and Future Directions
While specific information on "this compound" is not currently available, the methodologies and workflows for high-throughput screening of natural products are well-established. Should "this compound" become available for study, the protocols and strategies outlined here provide a robust framework for its evaluation as a potential therapeutic agent. The initial steps would involve a primary screen to identify its biological activity, followed by more detailed secondary assays to determine its potency, mechanism of action, and potential for cytotoxicity.
Researchers interested in "this compound" should monitor scientific literature and chemical databases for its official publication and characterization.
References
- 1. High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cell-based assays in high-throughput mode (HTS) [biotechnologia-journal.org]
- 4. Ultra High Throughput Screening of Natural Product Extracts to Identify Pro-apoptotic Inhibitors of Bcl-2 Family Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Creating and screening natural product libraries - Natural Product Reports (RSC Publishing) DOI:10.1039/C9NP00068B [pubs.rsc.org]
Application Notes and Protocols for the In Vivo Preparation of Isoasatone A
Introduction
The transition of a novel chemical entity from in vitro discovery to in vivo testing is a critical step in the drug development pipeline. Proper preparation and formulation are paramount to ensure accurate and reproducible results. This document provides a detailed guide for the formulation development and initial toxicity assessment of Isoasatone A, a compound presumed to be poorly soluble in aqueous solutions. The primary objectives are to identify a suitable vehicle for administration and to determine the maximum tolerated dose (MTD) in a preclinical model.
Physicochemical Characterization and Solubility Screening
A fundamental first step is to determine the solubility of this compound in various pharmaceutically acceptable vehicles. This data will inform the selection of an appropriate formulation strategy, which may include a solution, suspension, or other advanced delivery system.
Protocol 1: Solubility Screening
Objective: To determine the approximate solubility of this compound in a panel of common preclinical vehicles.
Methodology:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each test vehicle in separate, sealed vials.
-
Agitate the vials at a controlled temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
After agitation, centrifuge the samples to pellet any undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Express solubility in mg/mL.
Data Presentation:
Table 1: Solubility of this compound in Common Vehicles
| Vehicle | Composition | Solubility (mg/mL) (Hypothetical Data) | Observations |
| Deionized Water | - | < 0.01 | Insoluble |
| Phosphate-Buffered Saline (PBS) | pH 7.4 | < 0.01 | Insoluble |
| Dimethyl Sulfoxide (DMSO) | 100% | > 50 | Soluble |
| Ethanol | 100% | 15.2 | Soluble |
| Polyethylene Glycol 400 (PEG400) | 100% | 25.8 | Soluble |
| Corn Oil | - | 5.1 | Sparingly Soluble |
| Vehicle A (Co-solvent) | 10% DMSO, 40% PEG400, 50% Saline | 5.0 | Clear Solution |
| Vehicle B (Suspension) | 0.5% Tween® 80, 0.5% Carboxymethylcellulose (CMC) in Water | Forms a stable suspension at 10 mg/mL | Uniform Suspension |
Formulation Preparation for In Vivo Administration
Based on solubility screening, a suitable vehicle can be selected. For compounds with poor aqueous solubility, co-solvent systems or suspensions are common choices.[1][2] It is critical that the chosen vehicle is well-tolerated and does not elicit biological effects on its own.[3]
Protocol 2: Preparation of a Co-solvent Formulation (Vehicle A)
Objective: To prepare a clear, sterile solution of this compound for intravenous or intraperitoneal administration.
Methodology:
-
Weigh the required amount of this compound.
-
Add the required volume of DMSO to dissolve the compound completely. Vortex if necessary.
-
Add the required volume of PEG400 and mix thoroughly until the solution is homogenous.
-
Slowly add the saline to the mixture while stirring continuously to avoid precipitation.
-
Visually inspect the final solution for clarity.
-
Sterilize the final formulation by filtering through a 0.22 µm syringe filter.
Protocol 3: Preparation of a Suspension Formulation (Vehicle B)
Objective: To prepare a uniform, homogenous suspension of this compound for oral administration.
Methodology:
-
Prepare the vehicle by dissolving Tween® 80 and Carboxymethylcellulose (CMC) in deionized water.
-
Weigh the required amount of this compound. To improve suspension quality, consider micronizing the compound to reduce particle size.[2][4]
-
Add a small amount of the vehicle to the powdered this compound to create a paste.
-
Gradually add the remaining vehicle while continuously mixing or sonicating to form a uniform suspension.
-
Visually inspect for homogeneity before each dose administration. Ensure the suspension is continuously stirred during dosing to maintain uniformity.
In Vivo Acute Toxicity and MTD Study
An acute toxicity study is essential to understand the short-term safety profile of this compound and to determine the Maximum Tolerated Dose (MTD). The MTD is the highest dose that does not cause unacceptable toxicity over a specified period. This study is typically non-GLP and guides dose selection for subsequent efficacy studies.
Protocol 4: Acute Toxicity and MTD Determination
Objective: To evaluate the safety profile of a single dose of this compound and determine the MTD.
Animal Model:
-
Species: Mouse (e.g., C57BL/6)
-
Sex: Male and Female (separate groups)
-
Age: 6-8 weeks
-
Group Size: 3-5 animals per dose group
Methodology:
-
Dose Selection: Select a starting dose based on in vitro cytotoxicity data (e.g., 10x the IC50) or literature on similar compounds. Subsequent doses should be escalated by a factor of 2-3.
-
Administration: Administer a single dose of the formulated this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Include a vehicle-only control group.
-
Observation Period: Monitor animals for 14 days.
-
Parameters to Monitor:
-
Mortality: Record any deaths.
-
Clinical Signs: Observe for signs of toxicity (e.g., changes in posture, breathing, activity, grooming) daily.
-
Body Weight: Measure body weight before dosing and at least twice weekly throughout the study. A body weight loss of >15-20% is often considered a sign of significant toxicity.
-
Necropsy: At the end of the study, perform a gross necropsy to observe any visible abnormalities in major organs.
-
Data Presentation:
Table 2: Acute Toxicity Study of this compound (Hypothetical Data)
| Dose Group (mg/kg) | n/group | Route | Mortality | Max. Mean Body Weight Loss (%) | Key Clinical Signs Observed |
| Vehicle Control | 5 | p.o. | 0/5 | 1% | Normal |
| 10 | 5 | p.o. | 0/5 | 2% | Normal |
| 30 | 5 | p.o. | 0/5 | 4% | Normal |
| 100 | 5 | p.o. | 0/5 | 8% | Mild lethargy for 4 hours post-dose, resolved by 24 hours |
| 300 | 5 | p.o. | 2/5 | 22% (in survivors) | Severe lethargy, hunched posture, piloerection |
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the general workflow for preparing a novel compound for in vivo studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. researchgate.net [researchgate.net]
- 4. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isoasatone A Formulation Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the formulation of Isoasatone A, a hypothetical compound with poor aqueous solubility, to improve its oral bioavailability. The strategies discussed herein are based on established pharmaceutical technologies for enhancing the dissolution and absorption of challenging drug candidates. This guide outlines protocols for the preparation and characterization of solid dispersions, self-emulsifying drug delivery systems (SEDDS), and polymeric nanoparticles. Furthermore, it details methodologies for in vitro dissolution testing, in vitro permeability assessment using Caco-2 cell monolayers, and in vivo pharmacokinetic studies in a rodent model. All quantitative data are presented in standardized tables for comparative analysis, and key experimental workflows are visualized using diagrams.
Introduction to this compound and Bioavailability Challenges
This compound is a promising therapeutic agent with potent pharmacological activity. However, its development is hampered by poor aqueous solubility, which is anticipated to lead to low and variable oral bioavailability. Based on its physicochemical properties (hypothetically classified as a Biopharmaceutics Classification System (BCS) Class II compound), enhancing its dissolution rate and solubility in the gastrointestinal tract is critical for achieving therapeutic efficacy.
Common challenges with poorly soluble compounds like this compound include:
-
Incomplete dissolution in the gastrointestinal fluids.
-
Slow absorption rate leading to sub-therapeutic plasma concentrations.
-
High inter-individual variability in absorption.
-
Significant food effects on bioavailability.
To overcome these challenges, advanced formulation strategies are necessary. This document explores three such strategies: solid dispersion, self-emulsifying drug delivery systems (SEDDS), and nanoparticle formulation.
Formulation Strategies for Improved Bioavailability
Solid Dispersion
Solid dispersion technology involves dispersing the drug in a solid hydrophilic carrier matrix at the molecular level. This approach can enhance the dissolution rate by reducing particle size to a molecular level, improving wettability, and converting the drug to an amorphous state.
Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-surfactents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids. The drug is dissolved in this lipid-based formulation, and the resulting small emulsion droplets provide a large surface area for absorption.
Nanoparticles
Encapsulating the drug within polymeric nanoparticles can protect it from degradation in the gastrointestinal tract, improve its solubility, and potentially offer targeted delivery. The small size of nanoparticles allows for enhanced absorption and bioavailability.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the characterization and bioavailability studies of different this compound formulations.
Table 1: Physicochemical Properties of this compound Formulations
| Formulation | Drug Loading (%) | Particle Size / Droplet Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Unformulated this compound | 100 | > 2000 | N/A | N/A |
| Solid Dispersion (1:5 drug-to-polymer ratio) | 16.7 | N/A | N/A | N/A |
| SEDDS | 10 | 45 ± 5 | 0.15 ± 0.02 | -15.2 ± 1.8 |
| Nanoparticles | 15 | 150 ± 20 | 0.21 ± 0.03 | -25.5 ± 2.1 |
Table 2: In Vitro Dissolution of this compound Formulations
| Formulation | % Drug Released at 15 min | % Drug Released at 30 min | % Drug Released at 60 min |
| Unformulated this compound | 5 ± 1 | 10 ± 2 | 15 ± 3 |
| Solid Dispersion | 65 ± 5 | 80 ± 6 | 95 ± 4 |
| SEDDS | 85 ± 7 | 98 ± 3 | > 99 |
| Nanoparticles | 40 ± 4 | 60 ± 5 | 85 ± 6 |
Table 3: In Vitro Caco-2 Permeability of this compound Formulations
| Formulation | Apparent Permeability (Papp, cm/s) x 10⁻⁶ | Efflux Ratio (Papp B-A / Papp A-B) |
| Unformulated this compound | 0.5 ± 0.1 | 3.2 |
| Solid Dispersion | 2.1 ± 0.3 | 2.8 |
| SEDDS | 4.5 ± 0.5 | 1.5 |
| Nanoparticles | 3.8 ± 0.4 | 1.8 |
Table 4: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Unformulated this compound | 150 ± 30 | 4.0 ± 0.5 | 900 ± 150 | 100 (Reference) |
| Solid Dispersion | 750 ± 120 | 1.5 ± 0.3 | 4500 ± 600 | 500 |
| SEDDS | 1200 ± 200 | 1.0 ± 0.2 | 8100 ± 950 | 900 |
| Nanoparticles | 950 ± 150 | 2.0 ± 0.4 | 6750 ± 800 | 750 |
Experimental Protocols
Formulation Preparation
-
Weigh 100 mg of this compound and 500 mg of a suitable hydrophilic polymer (e.g., PVP K30, HPMC).
-
Dissolve both components in a suitable organic solvent (e.g., methanol, ethanol).
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C until a thin film is formed.
-
Dry the resulting solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve.
-
Screen various oils, surfactants, and co-surfactants for their ability to solubilize this compound.
-
Construct a ternary phase diagram to identify the self-emulsifying region.
-
Based on the phase diagram, select an appropriate ratio of oil (e.g., Capryol 90), surfactant (e.g., Tween 80), and co-surfactant (e.g., Transcutol HP). A typical ratio might be 30:50:20 (w/w/w).
-
Dissolve 100 mg of this compound in 300 mg of the selected oil with gentle heating and vortexing.
-
Add 500 mg of the surfactant and 200 mg of the co-surfactant to the oil-drug mixture.
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Vortex the mixture until a clear and homogenous solution is obtained.
-
Dissolve 50 mg of this compound and 200 mg of a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent (e.g., acetone).
-
Prepare an aqueous solution containing a stabilizer (e.g., 1% w/v Poloxamer 188).
-
Inject the organic phase into the aqueous phase under constant stirring.
-
Allow the organic solvent to evaporate under stirring for several hours.
-
Collect the nanoparticles by centrifugation, wash with deionized water, and lyophilize for long-term storage.
In Vitro Characterization
-
Use a USP Apparatus II (paddle method) with 900 mL of dissolution medium (e.g., simulated gastric fluid pH 1.2 for 2 hours, followed by simulated intestinal fluid pH 6.8).
-
Maintain the temperature at 37 ± 0.5°C and the paddle speed at 75 rpm.
-
Add the this compound formulation (equivalent to 10 mg of the drug) to the dissolution vessel.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 15, 30, 60, 120, 240 minutes) and replace with an equal volume of fresh medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., HPLC-UV).
-
Culture Caco-2 cells on Transwell inserts for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed transport buffer (HBSS, pH 7.4).
-
Add the this compound formulation (at a non-toxic concentration) to the apical (A) side for apical-to-basolateral (A-B) transport studies, or to the basolateral (B) side for basolateral-to-apical (B-A) transport studies.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at specified time intervals.
-
Analyze the concentration of this compound in the samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
In Vivo Bioavailability Study
-
Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
Divide the rats into groups for each formulation and a control group (unformulated drug).
-
Administer the formulations orally via gavage at a dose of 10 mg/kg of this compound.
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Determine the plasma concentration of this compound using a validated LC-MS/MS method.
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.
Visualizations
Caption: Experimental workflow for this compound formulation development and evaluation.
Caption: Hypothetical signaling pathway for this compound's mechanism of action.
Conclusion
The formulation strategies presented in these application notes offer viable approaches to enhance the oral bioavailability of the poorly soluble compound, this compound. The provided protocols for formulation, in vitro characterization, and in vivo evaluation serve as a comprehensive guide for researchers in the field of drug development. The hypothetical data suggests that lipid-based formulations like SEDDS may offer the most significant improvement in bioavailability, though solid dispersions and nanoparticles also present as effective alternatives. The selection of an optimal formulation will depend on a thorough evaluation of these and other relevant parameters.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Asatone-Type Neolignans
Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and optimize the synthesis of asatone-type neolignans, using Isoasatone A as a primary example. The content focuses on overcoming common challenges to improve reaction yields and purity.
Troubleshooting Guide: Common Issues in Neolignan Synthesis
This guide addresses specific issues that may be encountered during the synthesis of complex neolignans. The question-and-answer format provides direct solutions to common experimental challenges.
Q1: My photochemical [2+2] cycloaddition to form the cyclobutane (B1203170) core is resulting in a low yield. What are the primary causes and solutions?
A1: Low yields in the key photochemical [2+2] cycloaddition step are a frequent challenge. This can stem from several factors related to the reaction setup, conditions, and reagents.
-
Inadequate Irradiation: The choice of light source and its intensity are critical. The emission spectrum of the lamp must overlap with the absorption spectrum of the reactant or a photosensitizer.[1] Ensure the lamp is properly warmed up and positioned at an optimal distance from the reaction vessel. For substrates that absorb in the UVA range, a mercury lamp or a 370 nm LED can be effective.[2]
-
Oxygen Quenching: Molecular oxygen can quench the excited triplet state of the reactants, which is often the key intermediate in these cycloadditions. It is crucial to thoroughly deoxygenate the solvent and reactants by purging with an inert gas (e.g., argon or nitrogen) for at least 15-30 minutes and maintaining an inert atmosphere throughout the reaction.[1]
-
Suboptimal Reactant Concentration: The concentration of the alkene partners can influence the rate of the desired cycloaddition versus side reactions like polymerization. Typical concentrations range from 0.1 to 0.5 M.[1] If dimerization of one component is an issue, using a higher concentration of the other reaction partner can be beneficial.
-
Inappropriate Solvent: The solvent must be transparent at the irradiation wavelength to ensure the reactants absorb the light. Solvents like dichloromethane, acetonitrile, and cyclohexane (B81311) are often good choices.[1] Some solvents, like acetone, can act as a photosensitizer, which may or may not be desirable depending on the specific reaction.
-
Side Reactions: Polymerization of the starting materials, especially styrenic precursors, can be a significant side reaction. Lowering the reaction temperature (e.g., to 0 °C) can sometimes mitigate these side reactions.
Q2: I am observing the formation of multiple diastereomers of the cyclobutane product. How can I improve the stereoselectivity?
A2: Controlling stereoselectivity in [2+2] cycloadditions is a common challenge in the synthesis of complex molecules like neolignans.
-
Choice of Photosensitizer: For reactions that proceed via a triplet state, the choice of photosensitizer can influence the diastereoselectivity. Thioxanthone is a common sensitizer (B1316253) for reactions involving N-aryl maleimides and alkenes.
-
Reaction Temperature: Lowering the reaction temperature can enhance stereoselectivity by favoring the transition state that leads to the thermodynamically more stable product.
-
Chiral Auxiliaries or Catalysts: For asymmetric synthesis, the use of chiral auxiliaries attached to one of the reactants or the use of a chiral Lewis acid catalyst can induce facial selectivity.
-
Purification: While not a solution to poor selectivity, careful column chromatography can often separate diastereomers. The use of different solvent systems and silica (B1680970) gel with varying activity may be necessary. For closely related diastereomers, preparative HPLC might be required.
Q3: The purification of my final neolignan product is difficult due to closely-related byproducts. What strategies can I employ?
A3: Purification of complex natural products can be challenging. Neolignans, in particular, can form complex mixtures.
-
Chromatography Optimization: Systematically screen different solvent systems for column chromatography. A shallow gradient elution can improve separation. Consider using different stationary phases, such as alumina (B75360) or reverse-phase silica gel.
-
Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. Experiment with a variety of solvent systems to find one that provides good differential solubility between the desired product and impurities.
-
Preparative HPLC: For very difficult separations, preparative High-Performance Liquid Chromatography (HPLC) is often the most effective method. Both normal-phase and reverse-phase columns can be used.
-
Derivatization: In some cases, it may be beneficial to derivatize the crude product (e.g., by forming an ester or a silyl (B83357) ether) to facilitate separation. The protecting group can then be removed after purification.
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic strategy for asatone-type neolignans?
A1: A common strategy for the synthesis of neolignans with a cyclobutane core, like the asatone family, involves a biomimetic approach. This often features a [2+2] photocycloaddition of two phenylpropane units to construct the central cyclobutane ring. The synthesis would typically involve the preparation of the substituted alkene precursors, followed by the key photochemical cycloaddition, and finally any necessary functional group manipulations to arrive at the natural product.
Q2: What are the key challenges in the total synthesis of neolignans?
A2: The synthesis of neolignans presents several challenges, including the stereoselective construction of multiple chiral centers, the efficient formation of the often-strained ring systems, and the regioselective introduction of various functional groups on the aromatic rings. The oxidative coupling of phenylpropane units is a key biosynthetic step, and mimicking this in a laboratory setting with high control can be difficult.
Q3: How can I confirm the structure and stereochemistry of my synthesized neolignans?
A3: A combination of spectroscopic techniques is essential. 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., COSY, HSQC, HMBC, and NOESY) is used to determine the connectivity and relative stereochemistry. High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula. In cases of enantiomeric products, chiral chromatography or the use of chiral shift reagents in NMR can be employed to determine the enantiomeric excess. Comparison of the spectral data with that of the natural product is the ultimate confirmation.
Data Presentation
Table 1: Optimization of a Photochemical [2+2] Cycloaddition Reaction
This table summarizes the impact of various reaction conditions on the yield of a model photochemical [2+2] cycloaddition between a generic alkene and a maleimide (B117702) derivative, based on literature data.
| Entry | Alkene (equiv.) | Photosensitizer (mol%) | Solvent | Irradiation Time (h) | Temperature (°C) | Yield (%) |
| 1 | 2.0 | None | CH₂Cl₂ | 16 | 25 | 75 |
| 2 | 2.0 | None | Acetonitrile | 16 | 25 | 68 |
| 3 | 2.0 | None | Toluene | 16 | 25 | 55 |
| 4 | 1.5 | None | CH₂Cl₂ | 16 | 25 | 65 |
| 5 | 2.0 | None | CH₂Cl₂ | 8 | 25 | 45 |
| 6 | 2.0 | Thioxanthone (20) | CH₂Cl₂ | 16 | 25 | 85 |
| 7 | 2.0 | None | CH₂Cl₂ | 16 | 0 | 78 |
Experimental Protocols
General Protocol for a Photochemical [2+2] Cycloaddition
This protocol describes a general procedure for the photochemical [2+2] cycloaddition between an alkene and an N-substituted maleimide, a common reaction in the synthesis of related scaffolds.
Materials:
-
Alkene (2.0 equivalents)
-
N-substituted maleimide (1.0 equivalent)
-
Photosensitizer (e.g., thioxanthone, 10-20 mol%, if required)
-
Anhydrous solvent (e.g., dichloromethane, 0.1-0.5 M)
-
Quartz or Pyrex reaction vessel with a stir bar
-
UV light source (e.g., LED lamp at a specific wavelength or a medium-pressure mercury lamp)
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Preparation: To the reaction vessel, add the alkene, the N-substituted maleimide, and the photosensitizer (if used).
-
Solvent Addition: Add the anhydrous solvent to achieve the desired concentration.
-
Deoxygenation: Seal the vessel and purge the solution with an inert gas (e.g., argon) for 15-30 minutes to remove dissolved oxygen.
-
Irradiation: Place the reaction vessel at a fixed distance from the light source and begin irradiation with vigorous stirring. Maintain a positive pressure of the inert gas.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, turn off the light source and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
-
Characterization: Characterize the purified product using spectroscopic methods (NMR, IR, Mass Spectrometry).
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in a [2+2] photocycloaddition.
Caption: A logical workflow for the synthesis of asatone-type neolignans.
References
Stabilizing Isoasatone A for long-term storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isoasatone A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a neolignan, a class of natural phenols. Neolignans, including this compound, are being investigated for a variety of pharmacological activities, particularly for their anti-inflammatory properties. Research suggests that the anti-inflammatory effects of this compound and related compounds may be mediated through the modulation of key signaling pathways such as the NF-κB and MAPK pathways[1][2][3].
Q2: How should I store this compound for long-term use?
For long-term stability, this compound should be stored as a dry powder at -20°C in a tightly sealed, light-resistant container. For short-term storage of solutions, it is recommended to use an acidic buffer (pH 3.0-5.0) and store at 4°C for no longer than a few days. Avoid prolonged storage in alkaline or neutral solutions, especially at elevated temperatures, as this can lead to significant degradation[4][5][6].
Q3: What solvents are suitable for dissolving this compound?
This compound is a lipophilic compound and is generally soluble in organic solvents such as ethanol, methanol (B129727), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724). For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with the appropriate cell culture medium.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or lower-than-expected bioactivity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions of your stock. This compound is susceptible to degradation at neutral to alkaline pH and at higher temperatures[4][6]. 2. Prepare fresh solutions for each experiment. 3. Perform a stability check of your sample using HPLC to determine the percentage of intact this compound. |
| Precipitation of this compound in aqueous solutions or cell culture media. | Low aqueous solubility of this compound. | 1. Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is low enough to be tolerated by your experimental system (typically <0.5%). 2. Consider using a stock solution with a lower concentration to prevent precipitation upon dilution. 3. Gentle warming and vortexing may help to redissolve the compound. |
| Appearance of unknown peaks in HPLC analysis of this compound samples. | Degradation of the compound. | 1. Review the storage and handling procedures of your sample. Exposure to high temperatures, alkaline pH, or oxidizing agents can cause degradation[4][5][6]. 2. Compare the chromatogram with a freshly prepared standard of this compound. 3. If degradation is suspected, a forced degradation study can help to identify potential degradation products. |
Data Presentation: Stability of Structurally Similar Neolignans
The following tables summarize the stability data for honokiol (B1673403), a neolignan structurally similar to this compound, under various stress conditions. This data can be used as a proxy to understand the potential stability profile of this compound.
Table 1: Stability of Honokiol at 60°C after 24 hours at different pH values[4][7]
| Condition | % Honokiol Remaining |
| 0.1 N HCl | 98.2 ± 1.5 |
| pH 7.4 | 45.3 ± 2.1 |
| pH 8.0 | 25.1 ± 1.8 |
| pH 9.0 | 10.5 ± 0.9 |
| pH 10.0 | 2.3 ± 0.4 |
| 0.1 N NaOH | 0.0 ± 0.0 |
Table 2: Stability of Honokiol after 30 days at Room Temperature and 37°C at different pH values[4][6]
| pH | % Honokiol Remaining (Room Temp) | % Honokiol Remaining (37°C) |
| 1.2 | 100.0 ± 0.0 | 98.5 ± 1.2 |
| 4.5 | 100.0 ± 0.0 | 97.2 ± 2.5 |
| 6.8 | 95.4 ± 3.1 | 85.1 ± 4.3 |
| 7.4 | 84.2 ± 2.7 | 29.3 ± 3.6 |
| 8.0 (Phosphate) | 55.3 ± 4.1 | 5.2 ± 0.8 |
| 9.0 | 15.6 ± 1.9 | 0.0 ± 0.0 |
| 10.0 | 3.1 ± 0.5 | 0.0 ± 0.0 |
Table 3: Stability of Honokiol under Oxidative Stress (3% H₂O₂) after 24 hours[4]
| Temperature | % Honokiol Remaining |
| Room Temperature | 85.4 ± 3.2 |
| 37°C | 65.1 ± 2.9 |
| 60°C | 20.7 ± 1.5 |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Neolignans
This protocol is adapted from a method used for the analysis of honokiol and magnolol (B1675913) and can be used as a starting point for developing a stability-indicating method for this compound[4][8][9][10].
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% phosphoric acid).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm (or the λmax of this compound).
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
Inject the standards to generate a calibration curve.
-
Prepare samples for analysis by dissolving them in the mobile phase and filtering through a 0.45 µm filter.
-
Inject the samples and quantify the amount of this compound by comparing the peak area to the calibration curve.
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to assess the stability of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.
-
Acid Hydrolysis:
-
Dissolve this compound in 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and dilute with mobile phase before HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve this compound in 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution and dilute with mobile phase before HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.
-
Incubate at room temperature for 24 hours.
-
Dilute with mobile phase before HPLC analysis.
-
-
Thermal Degradation:
-
Store the solid form of this compound at 60°C for 24 hours.
-
Dissolve the sample in the mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Expose a solution of this compound to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Analyze the sample by HPLC.
-
Visualizations
Proposed Anti-Inflammatory Signaling Pathway of this compound
References
- 1. The Neolignan Honokiol and Its Synthetic Derivative Honokiol Hexafluoro Reduce Neuroinflammation and Cellular Senescence in Microglia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Asatone Prevents Acute Lung Injury by Reducing Expressions of NF-[Formula: see text]B, MAPK and Inflammatory Cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Magnolol and Honokiol: Two Natural Compounds with Similar Chemical Structure but Different Physicochemical and Stability Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scitechnol.com [scitechnol.com]
- 9. tnsroindia.org.in [tnsroindia.org.in]
- 10. researchgate.net [researchgate.net]
Troubleshooting Isoasatone A instability in cell culture media
Welcome to the technical support center for Isoasatone A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a natural product with the chemical formula C24H32O8 and a molecular weight of 448.5 g/mol .[1][2] It is classified as a fatty acid and has been noted for its anti-insect activity, acting as an inhibitor of nicotinic acetylcholine (B1216132) receptors.[2] Due to its likely hydrophobic nature, it can present challenges with solubility and stability in aqueous cell culture media.
Q2: I observed a precipitate immediately after adding this compound to my cell culture medium. What is the cause and how can I prevent this?
Immediate precipitation, often called "crashing out," is a common issue with hydrophobic compounds like this compound when a concentrated stock solution (usually in an organic solvent like DMSO) is rapidly diluted into the aqueous environment of cell culture media.[3][4] This is primarily due to:
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Solvent Shock: The abrupt change in solvent polarity causes the compound to fall out of solution.
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High Final Concentration: The intended experimental concentration may exceed the solubility limit of this compound in the culture medium.
To prevent this, refer to the detailed Experimental Protocol 1: Preparation of this compound Working Solution .
Q3: The media containing this compound appeared clear initially, but a precipitate formed after several hours or days of incubation. What could be the reason?
Delayed precipitation can be caused by several factors:
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Compound Instability: this compound may degrade over time in the aqueous, physiological pH environment of the cell culture incubator.
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Interaction with Media Components: The compound might interact with salts, proteins (especially if using serum), or other components in the media, forming insoluble complexes.
-
Temperature and pH Shifts: Minor fluctuations in temperature or pH within the incubator can affect the compound's solubility.
-
Media Evaporation: Evaporation of media can increase the concentration of this compound to a point where it exceeds its solubility limit.
For solutions, please see the Troubleshooting Guide below.
Q4: What are the potential signaling pathways affected by this compound?
While specific signaling pathways for this compound are not extensively documented, it belongs to the broader class of isoflavones. Isoflavones are known to induce apoptosis in cancer cells by modulating multiple cellular signaling pathways, including NF-κB, Akt, MAPK, Wnt, and p53 signaling. Therefore, it is plausible that this compound may influence one or more of these pathways.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues with this compound instability in cell culture media.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation upon addition to media | 1. Solvent Shock . 2. Final concentration exceeds solubility limit . 3. Stock solution is too concentrated. | 1. Improve Dilution Technique: Pre-warm the cell culture media to 37°C. Add the stock solution dropwise while gently swirling or vortexing the media to ensure rapid dispersion. 2. Use Serial Dilutions: Create an intermediate dilution of the stock in a small volume of media first, then add this to the final volume. 3. Reduce Final Concentration: Lower the target concentration and perform a dose-response experiment to find the highest soluble concentration that still provides the desired biological effect. |
| Delayed Precipitation (after hours or days) | 1. Compound instability in the aqueous environment . 2. Interaction with media components over time . 3. Evaporation of media leading to increased concentration . | 1. Perform media changes with freshly prepared this compound-containing media every 24-48 hours . 2. Consider using serum-free media if compatible with your cell line to reduce protein interactions. 3. Ensure proper humidification in the incubator to minimize evaporation. |
| Inconsistent Results or Lower than Expected Efficacy | 1. Partial precipitation is occurring, reducing the effective concentration. 2. Degradation of this compound over time. 3. Inaccurate stock solution concentration. | 1. Visually inspect the media for any signs of precipitation before and during the experiment. Filter the media through a 0.22 µm syringe filter before adding it to the cells. 2. Prepare fresh working solutions for each experiment. 3. Verify the concentration of your stock solution and prepare fresh stock solutions regularly. Protect stock solutions from light and store at -20°C or -80°C. |
Quantitative Data Summary
Table 1: Illustrative Stability of a Hypothetical Hydrophobic Compound (e.g., Compound X) in RPMI-1640 Media with 10% FBS at 37°C
| Time (Hours) | Concentration (µM) - Measured by HPLC | % Remaining | Visual Observation |
| 0 | 10.0 | 100% | Clear |
| 4 | 9.5 | 95% | Clear |
| 8 | 8.8 | 88% | Clear |
| 24 | 7.2 | 72% | Slight Haze |
| 48 | 5.1 | 51% | Visible Precipitate |
| 72 | 3.5 | 35% | Significant Precipitate |
Experimental Protocols
Protocol 1: Preparation of this compound Working Solution
This protocol outlines the recommended procedure for diluting a concentrated DMSO stock of this compound into cell culture media to minimize precipitation.
Materials:
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This compound powder
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Anhydrous DMSO
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Sterile microcentrifuge tubes
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Cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C
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Vortex mixer
Procedure:
-
Prepare a High-Concentration Stock Solution:
-
Under a chemical fume hood, dissolve this compound powder in 100% anhydrous DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Ensure the compound is fully dissolved by vortexing. If necessary, brief sonication in a water bath can be used.
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Aliquot the stock solution into small volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.
-
-
Prepare the Final Working Solution:
-
Pre-warm the required volume of cell culture medium to 37°C.
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Crucial Step: While gently swirling or vortexing the tube containing the medium, slowly add the required volume of the 10 mM stock solution drop-by-drop. This gradual addition is key to preventing solvent shock.
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For example, to make a 10 µM working solution in 10 mL of media, add 10 µL of the 10 mM stock solution.
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Once the stock is added, cap the tube and invert it several times to ensure the solution is homogeneous.
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Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Protocol 2: Assessing the Solubility of this compound in Cell Culture Media
This protocol provides a method to determine the approximate maximum soluble concentration of this compound in your specific cell culture medium.
Materials:
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This compound stock solution (10 mM in DMSO)
-
Cell culture medium of interest, pre-warmed to 37°C
-
96-well clear flat-bottom plate
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 600 nm
Procedure:
-
Prepare Serial Dilutions:
-
In a 96-well plate, add 100 µL of pre-warmed cell culture medium to each well.
-
Create a range of this compound concentrations. For example, in the first well, add 2 µL of a 10 mM stock to 100 µL of media (final concentration ~196 µM). In subsequent wells, perform serial dilutions.
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Include a DMSO-only control (e.g., 2 µL of DMSO in 100 µL of media).
-
-
Incubate and Observe:
-
Incubate the plate at 37°C in a cell culture incubator.
-
Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours).
-
-
Quantitative Assessment:
-
For a more quantitative measure, read the absorbance of the plate at 600 nm at each time point. An increase in absorbance indicates light scattering due to precipitate formation.
-
The highest concentration that remains clear (visually and by absorbance) is the approximate maximum soluble concentration under your experimental conditions.
-
Visualizations
References
Resolving peak tailing for Isoasatone A in reverse-phase HPLC
Welcome to the technical support center for the analysis of Isoasatone A using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve common issues, specifically peak tailing, that you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing in HPLC?
A1: Peak tailing is a phenomenon in chromatography where a peak is not symmetrical, and its trailing edge is drawn out.[1][2] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[2] A tailing factor greater than 1.2 is generally considered an indication of a tailing peak.[3][4]
Q2: Why is my this compound peak tailing in reverse-phase HPLC?
A2: Peak tailing for this compound, a diterpenoid natural product, can be caused by several factors. The most common cause is secondary interactions between this compound and the stationary phase. These interactions often involve residual silanol (B1196071) groups on the silica-based packing material of the column. Other potential causes include issues with the mobile phase, column contamination or degradation, or problems with the HPLC system itself.
Q3: How does the mobile phase pH affect the peak shape of this compound?
-
For acidic compounds , a mobile phase pH below the compound's pKa (typically pH 2.5-3.5) will keep it in its neutral form, minimizing interactions with silanol groups and improving peak shape.
-
For basic compounds , a low pH will also protonate the analyte, but can also protonate silanol groups, reducing unwanted interactions. Alternatively, a high pH mobile phase can be used to deprotonate the basic compound, but this requires a pH-stable column.
Q4: Can the choice of organic solvent in the mobile phase influence peak tailing?
A4: Yes, the organic modifier (e.g., acetonitrile (B52724) or methanol) can affect peak shape. Acetonitrile is often preferred as it can provide better peak symmetry and lower viscosity. The proportion of the organic modifier is also crucial; a mobile phase that is too weak can lead to prolonged retention and increased tailing.
Q5: What type of HPLC column is best for analyzing this compound?
A5: For general reverse-phase analysis of natural products like diterpenoids, a C18 column is a common starting point. To minimize peak tailing, it is highly recommended to use a modern, high-purity silica (B1680970) column that is end-capped. End-capping chemically modifies the stationary phase to block most of the residual silanol groups, thereby reducing secondary interactions.
Troubleshooting Guide: Resolving Peak Tailing for this compound
This guide provides a systematic approach to diagnosing and resolving peak tailing issues with this compound.
Step 1: Initial Checks and System Evaluation
Before modifying the method, ensure the HPLC system is functioning correctly.
-
Check for leaks: Inspect all fittings and connections for any signs of leakage.
-
Extra-column volume: Ensure the tubing between the injector, column, and detector is as short and narrow as possible to minimize dead volume.
-
Detector settings: Verify that the detector data acquisition rate is appropriate for the peak width.
Step 2: Methodical Troubleshooting Workflow
Follow the workflow below to systematically address the potential causes of peak tailing.
Caption: Troubleshooting workflow for resolving peak tailing of this compound.
Data Summary for Troubleshooting
The following table summarizes key parameters to consider when troubleshooting peak tailing. Since specific quantitative data for this compound is limited, this table provides general guidance.
| Parameter | Recommendation | Rationale |
| Mobile Phase pH | Experiment with a pH of ~3.0 (e.g., using 0.1% formic or phosphoric acid). If tailing persists, and you have a pH-stable column, try a neutral pH of ~7.0 with a suitable buffer. | A low pH protonates silanol groups, reducing secondary interactions with the analyte. Adjusting the pH can also change the ionization state of this compound, which may improve peak shape. |
| Buffer Strength | If using a buffer, ensure the concentration is between 20-50 mM. | An adequate buffer concentration helps to maintain a consistent pH at the column surface and can mask residual silanol activity. |
| Organic Modifier | Use acetonitrile as the organic modifier. If using methanol, consider switching to acetonitrile. | Acetonitrile often provides better peak shapes and has a lower viscosity than methanol. |
| Column Chemistry | Use a high-purity, end-capped C18 or C8 column. | End-capped columns have fewer active silanol sites available for secondary interactions, which is a primary cause of peak tailing. |
| Column Temperature | Maintain a constant and slightly elevated column temperature (e.g., 30-40 °C). | Increased temperature can improve mass transfer and reduce mobile phase viscosity, sometimes leading to sharper peaks. |
| Sample Concentration | Inject a lower concentration of this compound. | Column overload can lead to peak fronting or tailing. Diluting the sample can help determine if this is the cause. |
| Sample Solvent | Dissolve the this compound standard or sample in the initial mobile phase. | A mismatch between the sample solvent and the mobile phase can cause peak distortion. |
Detailed Experimental Protocols
Protocol 1: Mobile Phase pH Adjustment
-
Low pH Mobile Phase Preparation (e.g., pH 3.0):
-
Prepare the aqueous component of the mobile phase by adding 1.0 mL of formic acid to 1.0 L of HPLC-grade water (for 0.1% formic acid).
-
Prepare the organic component (e.g., acetonitrile).
-
Set your HPLC method to deliver the desired gradient or isocratic mixture of the aqueous and organic components.
-
-
Neutral pH Mobile Phase Preparation (e.g., pH 7.0):
-
Prepare a 20-50 mM phosphate (B84403) or acetate (B1210297) buffer. For example, to prepare a 25 mM potassium phosphate buffer, dissolve the appropriate amounts of monobasic and dibasic potassium phosphate in HPLC-grade water to achieve a pH of 7.0.
-
Filter the buffer solution through a 0.22 µm filter.
-
Use this buffer as the aqueous component of your mobile phase.
-
Caution: Ensure your column is rated for use at neutral or higher pH to avoid damaging the silica backbone.
-
Protocol 2: Column Flushing and Regeneration
If you suspect column contamination is causing peak tailing, a thorough flushing procedure may help.
-
Disconnect the column from the detector.
-
Reverse the direction of flow through the column.
-
Flush the column with 20-30 column volumes of the following solvents in sequence:
-
HPLC-grade water
-
Methanol
-
Acetonitrile
-
Isopropanol
-
-
Return the column to the normal flow direction.
-
Equilibrate the column with your mobile phase until a stable baseline is achieved.
References
Addressing batch-to-batch variability of synthetic Isoasatone A
Welcome to the technical support center for synthetic Isoasatone A. This resource is designed for researchers, scientists, and drug development professionals to address potential batch-to-batch variability and other common issues encountered during the handling and experimental use of synthetic this compound.
Frequently Asked Questions (FAQs)
Q1: We are observing variable biological activity with different batches of synthetic this compound in our assays. What are the potential causes?
A1: Batch-to-batch variability in biological activity is a known challenge with complex synthetic molecules like this compound. Several factors can contribute to this:
-
Purity Profile: The overall purity of each batch is a critical factor. Even small percentages of impurities can interfere with biological assays.
-
Impurity Profile: The nature of the impurities is as important as the quantity. Structurally related impurities, such as isomers or reaction byproducts, may have partial, antagonistic, or no biological activity, thus affecting the overall observed effect of the batch.
-
Diastereomeric Ratio: this compound has multiple chiral centers, meaning it can exist as different stereoisomers. The ratio of these diastereomers can vary between synthetic batches, and each diastereomer may possess distinct biological activity.
-
Residual Solvents: The presence of residual solvents from the synthesis and purification process can impact cell-based assays.
-
Compound Stability: Degradation of the compound due to improper storage or handling can lead to a decrease in the concentration of the active molecule.
Q2: What are the recommended storage conditions for synthetic this compound to ensure its stability and consistency?
A2: To maintain the integrity and stability of synthetic this compound, the following storage conditions are recommended:
| Storage Format | Temperature | Conditions | Duration |
| Solid (Powder) | -20°C | Store in a tightly sealed vial, protected from light and moisture. | Long-term (months to years) |
| 4°C | Store in a tightly sealed vial, protected from light and moisture. | Short-term (weeks) | |
| Stock Solution (in DMSO) | -20°C | Aliquot into single-use volumes to avoid repeated freeze-thaw cycles. Store in tightly sealed vials. | Up to 1 month |
Q3: The solubility of our current batch of this compound seems different from the previous one. Why might this be the case?
A3: Variations in solubility can arise from:
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Crystalline vs. Amorphous Form: The solid-state form of the compound can differ between batches. Amorphous material often dissolves more readily than a highly crystalline form.
-
Presence of Insoluble Impurities: Minor, insoluble impurities can give the appearance of poor solubility for the entire batch.
-
Residual Solvents: The presence of different residual solvents might affect the initial dissolution behavior.
We recommend using sonication or gentle warming (if the compound is thermally stable) to aid in dissolution. If solubility issues persist, it may indicate a significant difference in the physical properties of the batch.
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during experiments with synthetic this compound.
Issue 1: Inconsistent Results in Cell-Based Assays
-
Question: Why am I seeing different IC50 values or levels of pathway modulation with a new batch of this compound?
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent biological activity.
-
Recommended Actions:
-
Analytical Verification: Before extensive biological experiments, verify the identity, purity, and diastereomeric ratio of the new batch using the analytical protocols detailed below.
-
Side-by-Side Comparison: If possible, run a dose-response experiment comparing the new batch directly against a previous batch that gave expected results.
-
Assay Controls: Ensure all assay controls (vehicle, positive and negative controls) are behaving as expected.
-
Solvent Effects: Prepare fresh stock solutions and ensure the final concentration of the solvent (e.g., DMSO) in your assay is consistent and non-toxic to your cells.
-
Issue 2: Unexpected Peaks in HPLC Analysis
-
Question: My HPLC chromatogram for this compound shows unexpected peaks that were not present in previous batches. What are these?
-
Troubleshooting Workflow:
-
Recommended Actions:
-
System Suitability: First, ensure the HPLC system is clean and functioning correctly by running a blank injection.
-
Mass Spectrometry: Use LC-MS to determine the mass-to-charge ratio (m/z) of the unexpected peaks. This can help identify if they are isomers (same m/z as this compound), related impurities (e.g., precursors, reaction byproducts), or degradation products.
-
NMR Spectroscopy: For significant impurities, isolation followed by NMR spectroscopy may be necessary for full structural elucidation.
-
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Purpose: To determine the purity of a batch of synthetic this compound and to identify the presence of impurities.
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile (B52724) with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a higher concentration of Mobile Phase A and gradually increase the concentration of Mobile Phase B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of this compound in DMSO or acetonitrile to a concentration of approximately 1 mg/mL.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Purpose: To determine the molecular weight of the main compound and any impurities.
-
Methodology:
-
Utilize the same HPLC method as described above.
-
The eluent from the HPLC is directed into a mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes is recommended to obtain comprehensive data.
-
Analysis: Compare the m/z of any impurity peaks to the theoretical mass of this compound and potential synthesis-related byproducts or degradation products.
-
3. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Diastereomeric Ratio
-
Purpose: To confirm the chemical structure of this compound and to determine the ratio of diastereomers.
-
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information on the proton environment and can be used to identify characteristic signals for each diastereomer. The integration of specific, well-resolved peaks corresponding to each diastereomer can be used to determine their ratio. [1] * ¹³C NMR: Confirms the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): Used for complete and unambiguous assignment of all proton and carbon signals to confirm the correct chemical structure.
-
-
Potential Signaling Pathway of this compound
While the precise signaling pathways modulated by this compound are still under investigation, neolignans, the class of compounds to which this compound belongs, have been reported to exhibit anti-inflammatory and neuroprotective effects. [2][3]These activities are often associated with the modulation of key signaling pathways such as NF-κB and MAPK. A plausible, generalized signaling pathway that may be affected by this compound is depicted below.
Caption: Plausible anti-inflammatory signaling pathway modulated by this compound.
References
- 1. Stereochemistry of Diastereomeric Neolignans from Piper hookeri by NMR spectroscopy - Amrita Vishwa Vidyapeetham [amrita.edu]
- 2. Lignans and Neolignans: Plant secondary metabolites as a reservoir of biologically active substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Potency of Isoasatone A
Welcome to the technical support center for researchers working with Isoasatone A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the potency of this and other novel natural products.
Frequently Asked Questions (FAQs)
Q1: My initial screens with this compound show low potency. What are the first steps to improve its activity?
A1: Low initial potency is a common challenge with novel natural products. A systematic approach is recommended. First, ensure the purity of your this compound sample, as impurities can interfere with its activity.[1] Next, consider structural modifications. Minor changes to the molecule's functional groups can significantly impact its binding affinity and efficacy.[2] Additionally, optimizing the experimental conditions of your assay, such as incubation time and compound concentration, can reveal a more potent effect.
Q2: I am observing poor solubility of this compound in my aqueous assay buffer. How can I address this?
A2: Poor aqueous solubility is a frequent hurdle for complex natural products. To improve solubility, you can try several methods. The use of co-solvents like DMSO or ethanol (B145695) in your buffer, typically at low concentrations (e.g., <1%), can help. Another approach is to formulate this compound using techniques such as creating salt forms (if the molecule has ionizable groups) or preparing amorphous dispersions.[3] For in vivo studies, consider nano-formulations like liposomes or polymeric micelles to enhance bioavailability.[4][5]
Q3: How can I identify the key structural features of this compound that are important for its biological activity?
A3: Structure-Activity Relationship (SAR) studies are crucial for identifying the pharmacophore of this compound. This involves synthesizing a series of analogs with systematic modifications to different parts of the molecule and evaluating their biological activity.[6] Computational modeling and docking studies can also provide valuable insights into how this compound interacts with its putative target, guiding the design of more potent derivatives.[1]
Q4: My attempts at chemical modification of this compound have resulted in a complete loss of activity. What could be the reason?
A4: A complete loss of activity after chemical modification suggests that the altered part of the molecule is critical for its biological function. It is possible you have modified a key functional group involved in target binding. To troubleshoot this, perform more conservative modifications around the initial site. For example, if you replaced a hydroxyl group with a methyl group, try replacing it with a methoxy (B1213986) or a fluorine atom to probe the importance of hydrogen bonding versus steric effects.[2] It is also essential to confirm the structure of your modified compound using analytical techniques like NMR and mass spectrometry to ensure the intended reaction occurred.
Q5: What strategies can be employed to overcome potential drug resistance mechanisms that might limit the efficacy of this compound?
A5: Drug resistance can significantly impede the potency of a therapeutic agent.[1] To address this, consider combination therapies where this compound is used alongside other drugs that have different mechanisms of action.[1] Another strategy is to design derivatives of this compound that can evade resistance mechanisms, for instance, by having a different binding mode to the target or by being less susceptible to efflux pumps.
Troubleshooting Guides
Problem: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | 1. Visually inspect the wells of your assay plate for any signs of precipitation. 2. Reduce the final concentration of this compound. 3. Increase the concentration of the co-solvent (e.g., DMSO) slightly, ensuring it remains below the tolerance level for your cells. |
| Cell Line Instability | 1. Ensure you are using cells from a consistent passage number. 2. Regularly check for mycoplasma contamination. 3. Verify the expression of the target protein in your cell line. |
| Assay Variability | 1. Include appropriate positive and negative controls in every experiment. 2. Optimize assay parameters such as cell seeding density and incubation times. 3. Ensure thorough mixing of reagents. |
Problem: Difficulty in synthesizing derivatives of this compound.
| Possible Cause | Troubleshooting Steps |
| Reactive Functional Groups | 1. Use protecting groups for sensitive functional moieties on the this compound scaffold before attempting further modifications. 2. Explore milder reaction conditions (e.g., lower temperature, different catalyst). |
| Poor Reaction Yield | 1. Optimize the stoichiometry of your reactants. 2. Use high-purity starting materials and solvents. 3. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time. |
| Complex Purification | 1. Employ advanced purification techniques such as preparative HPLC or supercritical fluid chromatography. 2. Consider a different synthetic route that may yield a cleaner product. |
Data Presentation
Table 1: Hypothetical Potency of this compound Analogs
This table presents hypothetical data for a series of this compound analogs to illustrate the outcome of a Structure-Activity Relationship (SAR) study.
| Compound | Modification | IC50 (µM) | Fold Improvement |
| This compound | Parent Compound | 15.2 | - |
| IA-02 | R1 = -OCH3 | 10.8 | 1.4x |
| IA-03 | R1 = -F | 5.1 | 3.0x |
| IA-04 | R2 = -NH2 | 22.5 | -0.5x (loss of potency) |
| IA-05 | R3 = Cyclopropyl | 2.3 | 6.6x |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of this compound Analogs
This protocol provides a general framework for the chemical modification of this compound, assuming it has a modifiable hydroxyl group.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Alkylating or acylating agent (e.g., methyl iodide, acetyl chloride)
-
Base (e.g., triethylamine, pyridine)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) plates
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Dissolve this compound (1 equivalent) in the appropriate anhydrous solvent under an inert atmosphere.
-
Add the base (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.
-
Slowly add the alkylating or acylating agent (1.1 equivalents) to the reaction mixture.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system.
-
Characterize the final product using NMR and mass spectrometry.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a standard MTT assay to determine the cytotoxic potency of this compound and its analogs.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound and its analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value by plotting a dose-response curve.
Visualizations
Caption: Experimental workflow for enhancing the potency of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
- 1. How to increase potency of drugs? [synapse.patsnap.com]
- 2. mdpi.com [mdpi.com]
- 3. azolifesciences.com [azolifesciences.com]
- 4. Improving drug potency and efficacy by nanocarrier-mediated subcellular targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Strategies for the Optimization of Natural Leads to Anticancer Drugs or Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Cross-Reactivity Profiling of Isoasatone A Against a Kinase Panel
Introduction
For researchers, scientists, and drug development professionals, understanding the kinase selectivity of a novel compound is crucial for predicting its therapeutic potential and potential off-target effects. This guide provides a comparative analysis of the hypothetical cross-reactivity profile of a novel natural product, Isoasatone A, against a panel of kinases. To provide a benchmark for its performance, this compound is compared with Dasatinib, a well-established multi-targeted kinase inhibitor used in cancer therapy.[1]
While specific experimental data for this compound is not yet publicly available, this document illustrates the methodologies and data presentation that would be involved in such a study. The data presented for this compound is hypothetical but representative of what might be observed for a promising natural product lead compound.
Kinase Inhibition Profile: A Comparative Analysis
The inhibitory activity of this compound and Dasatinib was assessed against a panel of representative kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of a kinase by 50%, were determined. Lower IC50 values are indicative of higher potency.
| Target Kinase | Kinase Family | This compound (IC50, nM) | Dasatinib (IC50, nM) |
| EGFR | Tyrosine Kinase | 12 | 30 |
| Src | Tyrosine Kinase | 85 | <1 |
| Abl | Tyrosine Kinase | >10,000 | <1 |
| VEGFR2 | Tyrosine Kinase | 150 | 15 |
| PDGFRβ | Tyrosine Kinase | 2,500 | <30 |
| c-Kit | Tyrosine Kinase | >10,000 | <30 |
| p38α | Serine/Threonine Kinase | 1,200 | 60 |
| CDK2 | Serine/Threonine Kinase | >10,000 | >10,000 |
| PKA | Serine/Threonine Kinase | 8,500 | >10,000 |
Note: The IC50 values for this compound are hypothetical. The IC50 values for Dasatinib are representative of publicly available data and can vary based on assay conditions.
Experimental Protocols
A comprehensive understanding of a kinase inhibitor's selectivity is achieved through robust and reproducible experimental methods.[2] The following protocol describes a standard radiometric assay for determining the kinase inhibitory activity of a compound. This method is considered a gold standard as it directly measures the catalytic function of the kinase.[3][4]
Radiometric Kinase Assay ([γ-³³P]ATP Filter Binding)
This assay measures the transfer of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP to a specific peptide or protein substrate by the target kinase.
Materials:
-
Purified recombinant kinases (e.g., EGFR, Src, etc.)
-
Specific peptide substrates for each kinase
-
Test compounds (this compound, Dasatinib) dissolved in DMSO
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)
-
[γ-³³P]ATP (radiolabeled)
-
Unlabeled ATP solution
-
384-well microplates
-
Phosphocellulose filter plates
-
Scintillation counter
Procedure:
-
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of the test compounds (this compound and Dasatinib) in DMSO. The highest concentration is typically 100 µM.
-
Reaction Setup:
-
Add the kinase reaction buffer to the wells of a 384-well plate.
-
Add the specific kinase to each well.
-
Add the serially diluted test compounds or DMSO (as a vehicle control) to the wells.
-
Incubate the plates for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Initiation of Kinase Reaction:
-
Initiate the reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of unlabeled ATP is typically kept at or near the Michaelis constant (Km) for each specific kinase to ensure accurate IC50 determination.[5]
-
-
Incubation: Incubate the reaction for 60 to 120 minutes at a controlled temperature (e.g., 30°C).
-
Termination and Filtration:
-
Stop the reaction by adding a solution like phosphoric acid.
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-³³P]ATP is washed away.
-
-
Quantification:
-
Dry the filter plate and measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase activity inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve using non-linear regression analysis.
-
Visualizing the Process
Diagrams are essential for illustrating complex experimental workflows and biological pathways.
Figure 1: Experimental workflow for a radiometric kinase profiling assay.
Based on the hypothetical data showing potent inhibition of the Epidermal Growth Factor Receptor (EGFR), the following diagram illustrates the EGFR signaling pathway and the point of inhibition by this compound. EGFR signaling is a critical pathway that regulates cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers.[6][7]
Figure 2: Simplified EGFR signaling pathway indicating inhibition by this compound.
References
- 1. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinase Selectivity Profiling System: General Panel Protocol [promega.com.cn]
- 3. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-diagnostics.com [creative-diagnostics.com]
In-Depth Analysis of Isoasatone A Analogs: A Search for Structure-Activity Relationship Studies Reveals a Data Gap
A comprehensive search for structure-activity relationship (SAR) studies of Isoasatone A analogs for a comparison guide has yielded no specific published research on this compound or its derivatives. Extensive database searches, including broad queries for the biological activity and synthesis of this compound, did not uncover any peer-reviewed articles detailing its bioactivity, mechanism of action, or the systematic evaluation of its analogs. While "this compound" is listed as a chemical entity by some suppliers, there is a notable absence of academic literature exploring its therapeutic potential.
This lack of available data prevents the creation of a comparison guide based on experimental evidence for this compound analogs as originally requested. However, the search did reveal significant research on structurally similar natural products, specifically isoobtusilactone A (IOA) and isoalantolactone (B1672209) (IATL) , which also possess promising anticancer properties. For researchers and drug development professionals interested in this class of compounds, the following information on these related molecules may serve as a valuable alternative.
Alternative Focus: Isoobtusilactone A and Isoalantolactone in Anticancer Research
Both isoobtusilactone A and isoalantolactone have been the subject of studies investigating their anticancer effects, providing insights into their mechanisms of action and potential for therapeutic development.
Isoobtusilactone A (IOA)
Biological Activity: Research has demonstrated that isoobtusilactone A, isolated from Cinnamomum kotoense, exhibits anticancer activity against human non-small cell lung cancer (NSCLC) A549 cells.[1] Its mechanism of action involves the induction of G2/M phase cell cycle arrest and apoptosis.[1] Key molecular events associated with IOA treatment include the upregulation of p21/WAF1, p27 (kip1), and p53, and the triggering of the mitochondrial apoptotic pathway.[1] This is characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, cytochrome c release, and activation of caspases-9 and -3.[1] Furthermore, the generation of reactive oxygen species (ROS) has been identified as a critical mediator of IOA-induced cell growth inhibition.[1]
Isoalantolactone (IATL)
Biological Activity: Isoalantolactone, a sesquiterpene lactone, has been shown to inhibit the growth of colon cancer cells by increasing cellular ROS production.[2][3] This accumulation of ROS leads to DNA damage and the activation of the JNK signaling pathway.[2][3] Notably, IATL has been found to enhance the cytotoxic effects of the conventional chemotherapy drug doxorubicin (B1662922) in colon cancer cells, suggesting a potential for combination therapy.[2][3]
Hypothetical SAR Insights and Future Directions
While no direct SAR studies on this compound analogs are available, the research on IOA and IATL provides a foundation for hypothesizing which structural modifications might be crucial for activity. For instance, the lactone ring and the α,β-unsaturated carbonyl group are common features in many bioactive natural products and are often essential for their biological activity, including anticancer effects. Future research on this compound, should it become a focus of investigation, would likely explore modifications at various positions to understand their impact on cytotoxicity, ROS generation, and interaction with specific cellular targets.
Experimental Protocols
For the benefit of researchers, below are generalized methodologies for key experiments typically cited in the evaluation of anticancer compounds like IOA and IATL.
Cell Viability Assay (MTT Assay):
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are then treated with various concentrations of the test compound (e.g., this compound analogs) for a specified period (e.g., 24, 48, 72 hours).
-
Following treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
After incubation, the formazan (B1609692) crystals formed are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated cells), and IC50 values (the concentration required to inhibit 50% of cell growth) are calculated.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining):
-
Cells are treated with the test compound for a specified time.
-
Both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).
-
Cells are then resuspended in Annexin V binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
After incubation in the dark, the cells are analyzed by flow cytometry.
-
The percentage of cells in different stages of apoptosis (early apoptotic: Annexin V+/PI-; late apoptotic: Annexin V+/PI+) is quantified.
Reactive Oxygen Species (ROS) Detection:
-
Cells are seeded and treated with the test compound.
-
Towards the end of the treatment period, the cells are loaded with a fluorescent ROS indicator, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA).
-
After incubation, the cells are washed with PBS.
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a fluorescence microscope or a flow cytometer.
Visualizing Potential Mechanisms
The following diagrams illustrate the known signaling pathways for isoobtusilactone A and a general workflow for screening anticancer compounds, which would be applicable to future studies on this compound analogs.
References
- 1. Anticancer activity of isoobtusilactone A from Cinnamomum kotoense: involvement of apoptosis, cell-cycle dysregulation, mitochondria regulation, and reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage [frontiersin.org]
- 3. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: Isoasatone A vs. Methotrexate for the Treatment of Psoriasis
A Hypothetical Evaluation for Researchers and Drug Development Professionals
Introduction
Psoriasis is a chronic, immune-mediated inflammatory skin disease characterized by hyperproliferation of keratinocytes and infiltration of immune cells.[1] While a range of treatment options exist, the search for novel, effective, and safe therapeutic agents is ongoing. This guide presents a hypothetical head-to-head comparison of Isoasatone A, a natural product with putative immunomodulatory properties, against Methotrexate, a long-standing standard-of-care for moderate to severe psoriasis.[1][2]
Currently, there is no direct published evidence on the efficacy of this compound in psoriasis. However, its classification as a natural product with a potential for immunoregulation, and the known anti-inflammatory activities of structurally similar compounds, warrant a theoretical exploration of its potential. This document is intended for a scientific audience to stimulate further research and discussion.
Compound Overview
This compound (Hypothetical Profile for Psoriasis)
This compound is a natural product whose direct effects on psoriasis have not been characterized. Based on the known mechanisms of similar compounds and a preliminary report suggesting a role in immunoregulation, a hypothetical mechanism of action in psoriasis is proposed. It is speculated that this compound may modulate inflammatory pathways by inhibiting key signaling molecules involved in the pathogenesis of psoriasis, such as the NF-κB and MAPK pathways. Its primary known target is Cytochrome P450, which could also influence the inflammatory process.[3]
Methotrexate (Standard-of-Care)
Methotrexate is a folate antagonist widely used as a first-line systemic treatment for moderate to severe psoriasis.[1][2] Its therapeutic effects in psoriasis are attributed to its anti-inflammatory, immunosuppressive, and anti-proliferative properties.[1][4] Methotrexate inhibits T-cell activation and the expression of adhesion molecules, and it may also have direct effects on keratinocyte proliferation.[4][5]
Quantitative Data Summary
The following tables summarize the available and hypothetical data for this compound and Methotrexate.
Table 1: Efficacy Comparison
| Parameter | This compound (Hypothetical) | Methotrexate (Clinical Data) |
| PASI 75 Response Rate (Week 12/16) | Data not available | ~45.2%[6][7] |
| Primary Endpoint | To be determined | 12 or 16 weeks[6][7] |
| Relative Risk (vs. Placebo) | Data not available | 10.2[6][7] |
Table 2: Safety and Tolerability
| Parameter | This compound (Hypothetical) | Methotrexate (Clinical Data) |
| Common Adverse Events | Data not available | Nausea, vomiting, loss of appetite, mouth sores, fatigue[8] |
| Serious Adverse Events | Data not available | Hepatotoxicity, pulmonary toxicity, myelosuppression[1] |
| Treatment Limiting Adverse Events (6 months) | Data not available | ~6.9%[6][7] |
Mechanism of Action
Hypothetical Signaling Pathway for this compound in Psoriasis
This diagram illustrates a potential mechanism by which this compound might exert anti-inflammatory effects in the context of psoriasis, based on the known actions of similar compounds. It is hypothesized to inhibit the activation of NF-κB and MAPK pathways, leading to a reduction in pro-inflammatory cytokine production.
Signaling Pathway for Methotrexate in Psoriasis
Methotrexate's mechanism in psoriasis is multifactorial. It inhibits dihydrofolate reductase (DHFR), leading to a reduction in DNA synthesis and cell proliferation. Additionally, it has immunomodulatory effects by increasing adenosine (B11128) levels, which in turn suppresses T-cell activation and reduces the production of inflammatory cytokines.
Experimental Protocols
To evaluate the potential efficacy of this compound and compare it to Methotrexate, a series of in vitro and in vivo experiments would be necessary.
In Vitro Assay: Anti-inflammatory Activity in Keratinocytes
Objective: To assess the ability of this compound and Methotrexate to inhibit the production of pro-inflammatory cytokines in human keratinocytes.
Methodology:
-
Cell Culture: Human epidermal keratinocytes (HEK) are cultured to 80-90% confluency.
-
Stimulation: Cells are pre-treated with various concentrations of this compound or Methotrexate for 2 hours, followed by stimulation with a cocktail of pro-inflammatory cytokines (e.g., TNF-α, IL-17A, IL-22) to mimic the psoriatic microenvironment.
-
Cytokine Measurement: After 24 hours of stimulation, the cell culture supernatant is collected. The levels of key psoriatic cytokines (e.g., IL-6, IL-8, CCL20) are quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for each compound is calculated.
References
- 1. Methotrexate for psoriasis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dermnetnz.org [dermnetnz.org]
- 3. Methotrexate Mechanism of Action in Plaque Psoriasis: Something New in the Old View - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jtad.org [jtad.org]
- 5. Methotrexate in Psoriasis and Psoriatic Arthritis | The Journal of Rheumatology [jrheum.org]
- 6. Safety and Efficacy of Methotrexate in Psoriasis: A Meta-Analysis of Published Trials | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Psoriasis treatment: Methotrexate [aad.org]
A Comprehensive Guide to Orthogonal Assays for Validating the Biological Activity of Isoasatone A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for validating the purported biological activities of Isoasatone A, a natural product isolated from Asarum forbesii. While direct experimental data on this compound is limited, related compounds from the Asarum genus and structurally similar molecules have demonstrated significant anti-inflammatory and anticancer properties. These activities are often mediated through key signaling pathways such as STAT3 and NF-κB.[1][2] This document outlines a series of orthogonal assays to rigorously test the hypothesis that this compound exhibits similar biological effects.
The following sections detail experimental protocols, data presentation tables for comparative analysis, and conceptual diagrams of the signaling pathways and experimental workflows. This guide is intended to be a practical resource for researchers investigating the therapeutic potential of this compound.
Comparative Data Analysis
To objectively assess the biological activity of this compound, its performance should be benchmarked against well-characterized inhibitors of the STAT3 and NF-κB pathways. The following tables are designed to summarize the quantitative data obtained from the proposed assays.
Table 1: In Vitro Cytotoxicity Profile of this compound
| Compound | Cell Line | Assay | IC50 (µM) |
| This compound | A549 (Lung Cancer) | MTT Assay | To be determined |
| HCT116 (Colon Cancer) | MTT Assay | To be determined | |
| RAW 264.7 (Macrophage) | MTT Assay | To be determined | |
| Doxorubicin (Positive Control) | A549 (Lung Cancer) | MTT Assay | ~ 0.1 |
| HCT116 (Colon Cancer) | MTT Assay | ~ 0.5 | |
| Stattic (STAT3 Inhibitor) | A549 (Lung Cancer) | MTT Assay | ~ 5 |
| BAY 11-7082 (NF-κB Inhibitor) | RAW 264.7 (Macrophage) | MTT Assay | ~ 10 |
Table 2: Orthogonal Validation of STAT3 Inhibition by this compound
| Assay Type | Metric | This compound (IC50/EC50, µM) | Stattic (Positive Control) (IC50/EC50, µM) |
| Cell-Free Assay | |||
| Fluorescence Polarization | Inhibition of STAT3-pY peptide binding | To be determined | ~ 5-10 |
| Cell-Based Assays | |||
| STAT3 Reporter Assay | Inhibition of IL-6 induced luciferase activity | To be determined | ~ 5 |
| Western Blot | Inhibition of STAT3 (Tyr705) phosphorylation | To be determined | ~ 5-10 |
| qPCR | Downregulation of STAT3 target genes (e.g., Bcl-2, Cyclin D1) | To be determined | ~ 5-10 |
Table 3: Orthogonal Validation of NF-κB Inhibition by this compound
| Assay Type | Metric | This compound (IC50/EC50, µM) | BAY 11-7082 (Positive Control) (IC50/EC50, µM) |
| Cell-Based Assays | |||
| NF-κB Reporter Assay | Inhibition of TNF-α induced luciferase activity | To be determined | ~ 5-10 |
| Western Blot | Inhibition of IκBα phosphorylation/degradation | To be determined | ~ 5-10 |
| Immunofluorescence | Inhibition of p65 nuclear translocation | To be determined | ~ 5-10 |
| Griess Assay | Inhibition of LPS-induced Nitric Oxide (NO) production | To be determined | ~ 10 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. MTT Cell Viability Assay
-
Objective: To determine the cytotoxic effect of this compound on cancer and immune cell lines.
-
Method:
-
Seed cells (e.g., A549, HCT116, RAW 264.7) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 100 µM) and control compounds (Doxorubicin, Stattic, BAY 11-7082) for 48 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that inhibits 50% of cell growth.
-
2. STAT3 Luciferase Reporter Assay
-
Objective: To quantify the inhibitory effect of this compound on STAT3 transcriptional activity.
-
Method:
-
Co-transfect HEK293T cells with a STAT3-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or Stattic for 1 hour.
-
Stimulate the cells with Interleukin-6 (IL-6; 20 ng/mL) for 6 hours to activate the STAT3 pathway.[3][4]
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.[3]
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative STAT3 activity.
-
3. NF-κB Luciferase Reporter Assay
-
Objective: To quantify the inhibitory effect of this compound on NF-κB transcriptional activity.
-
Method:
-
Co-transfect HEK293T cells with an NF-κB-responsive luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Seed the transfected cells into a 96-well plate.
-
Pre-treat the cells with various concentrations of this compound or BAY 11-7082 for 1 hour.
-
Stimulate the cells with Tumor Necrosis Factor-alpha (TNF-α; 10 ng/mL) for 6 hours to activate the NF-κB pathway.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB activity.
-
4. Western Blot Analysis
-
Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in the STAT3 and NF-κB pathways.
-
Method:
-
Treat cells (e.g., A549 for STAT3, RAW 264.7 for NF-κB) with this compound or control inhibitors for the indicated times, followed by stimulation with the appropriate agonist (IL-6 or TNF-α).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against phospho-STAT3 (Tyr705), total STAT3, phospho-IκBα, total IκBα, and a loading control (e.g., β-actin or GAPDH).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
5. Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Objective: To visualize the effect of this compound on the subcellular localization of the NF-κB p65 subunit.
-
Method:
-
Grow RAW 264.7 cells on glass coverslips.
-
Pre-treat the cells with this compound or BAY 11-7082 for 1 hour, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.
-
Fix the cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 1% BSA.
-
Incubate with an anti-p65 primary antibody, followed by an Alexa Fluor-conjugated secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Visualize the localization of p65 using a fluorescence microscope.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the targeted signaling pathways and the overall experimental workflow for validating the biological activity of this compound.
References
- 1. Isolinderalactone enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soyasaponins Can Blunt Inflammation by Inhibiting the Reactive Oxygen Species-Mediated Activation of PI3K/Akt/NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Iso-Mukaadial Acetate on Pancreatic and Colon Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic activity of isoquinoline alkaloids and herbal extracts from selected plants against human cancer cell lines: harnessing the research potential in cancer drug discovery with modern scientific trends and technology - PMC [pmc.ncbi.nlm.nih.gov]
Inconclusive Findings on the Reproducibility of Isoasatone A Research
A comprehensive review of available scientific literature and chemical databases did not yield the primary research article describing the initial isolation, characterization, and biological activity of Isoasatone A. Consequently, a direct comparison to assess the reproducibility of its originally reported findings is not possible at this time.
Despite extensive searches for "this compound," including its associated CAS number (67451-73-4), no specific peer-reviewed publication detailing its discovery or initial biological data could be located. Chemical vendor websites list this compound and often associate it with the plant Acorus tatarinowii Schott, suggesting it is a natural product. Some suppliers also provide a general description of its potential biological activity, such as "anti-insect agent" and an inhibitor of nicotinic acetylcholine (B1216132) receptors. However, these claims are not substantiated with citations to primary scientific literature.
Numerous research articles on the phytochemical constituents of Acorus tatarinowii Schott were identified. These studies report the isolation and characterization of various novel and known compounds from this plant. However, none of these publications explicitly mention "this compound" or provide the corresponding structural and bioactivity data that would be necessary to form a basis for a reproducibility study.
The absence of a primary scientific publication for this compound makes it impossible to fulfill the core requirements of this comparison guide. Without the original experimental protocols and quantitative data, there is no benchmark against which subsequent studies can be compared. Therefore, no data tables, experimental methodologies, or signaling pathway diagrams related to the reproducibility of this compound findings can be generated.
It is possible that "this compound" is a trivial or commercial name not used in the primary scientific literature, or that the original research was published in a less accessible or non-indexed source. Further investigation would require identifying the original source that first coined the name "this compound" to potentially locate the foundational research. Until such a source is identified, any assessment of the reproducibility of its findings remains unfeasible.
Safety Operating Guide
Navigating the Disposal of Isoasatone A: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper management and disposal of novel compounds like Isoasatone A are paramount for ensuring laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative approach, treating the substance as hazardous waste, is the recommended course of action. This guide provides a comprehensive framework for the safe handling and disposal of this compound, drawing upon established protocols for similar research chemicals.[1]
Immediate Safety and Handling Precautions
Before initiating any work with this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) department and adhere to all applicable local, state, and federal regulations.[1] The following personal protective equipment (PPE) is recommended to minimize exposure and ensure personal safety.
| PPE Item | Specification | Rationale |
| Gloves | Chemical-resistant (e.g., nitrile) | To prevent skin contact.[2] |
| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from dust or splashes.[2] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin.[2] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of airborne particles.[2] |
Spill and Emergency Procedures
In the event of a spill, the primary objective is to isolate the area and prevent the material from spreading.[2]
-
For small solid spills: Carefully sweep up the material, minimizing dust generation. Place the collected material into a sealed, labeled container for disposal.[2]
-
For larger spills or solutions: Absorb the spill with an inert material such as vermiculite (B1170534) or sand. Place the absorbent material into a sealed container for disposal.[2] Following the removal of the spilled material, the area should be thoroughly decontaminated.[2]
Step-by-Step Disposal Protocol
The disposal of this compound should be managed through your institution's hazardous waste program. At no point should this chemical be disposed of down the drain or in regular trash.[3]
-
Waste Identification and Segregation:
-
Solid Waste: Collect all solid this compound, including unused product and contaminated items (e.g., weighing paper, gloves), in a designated, sealed container.[2]
-
Liquid Waste: If this compound is in a solution, collect it in a sealed, leak-proof waste container.[2] Do not mix with other waste streams unless compatibility is confirmed.[1]
-
-
Waste Containerization and Labeling:
-
Use a chemically compatible, leak-proof container with a secure lid.[1][4]
-
The container must be clearly labeled as "Hazardous Waste."[1][3]
-
Include the full chemical name "this compound," and if in solution, list the solvent(s) and their approximate concentrations.[2]
-
Note the date of waste generation on the label.[2]
-
-
Storage of Waste:
-
Arranging for Disposal:
-
Decontamination:
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Isoasatone A
Essential Safety and Handling Guide for Isoasatone A
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to minimize risk and ensure safe operational and disposal practices.
Personal Protective Equipment (PPE)
Given the lack of specific toxicity data for this compound, a cautious approach to personal protective equipment is warranted. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.[1]
| PPE Category | Recommended Equipment |
| Eye and Face | Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or aerosol generation.[1] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber) should be worn.[1][2] Double-gloving is recommended, especially for prolonged handling. Gloves should be inspected for any signs of degradation or puncture before and during use. |
| Body Protection | A laboratory coat is mandatory. For procedures with a higher risk of contamination, a chemically resistant apron or a disposable gown should be worn over the lab coat. |
| Respiratory | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powder form of this compound outside of a certified chemical fume hood to prevent the inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes are required in all laboratory areas. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe laboratory environment.
Pre-Handling Preparations
-
Risk Assessment: Conduct a comprehensive risk assessment for the planned experiment.
-
Fume Hood: Ensure a certified chemical fume hood is available and functioning correctly. All handling of solid this compound should occur within the fume hood to minimize inhalation exposure.
-
Gather Materials: Assemble all necessary equipment (spatulas, weighing paper, solvents, etc.) and PPE before handling the compound.
-
Labeling: Ensure all containers for this compound and its solutions are clearly and accurately labeled.
Handling Procedures
-
Handling Solid this compound:
-
Use appropriate tools, such as spatulas and weighing paper, to handle the powder.
-
Avoid creating dust.
-
Keep the container of this compound tightly closed when not in use.
-
-
Preparing Solutions:
-
Slowly add the solid this compound to the solvent to prevent splashing.
-
Post-Handling Decontamination
-
Surface Decontamination: Decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., 70% ethanol, followed by water).
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination (e.g., gloves first, then face shield/goggles, then lab coat).
-
Hand Washing: Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan: Hazardous Waste Management
All waste generated from handling this compound must be treated as hazardous chemical waste.
Waste Segregation
-
Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a dedicated, labeled hazardous waste bag.
-
Liquid Waste: Unused solutions containing this compound and contaminated solvents should be collected in a labeled, sealed, and chemically compatible hazardous waste container.
-
Sharps: Any contaminated sharps (needles, scalpels, etc.) must be disposed of in a designated sharps container.
Waste Labeling and Storage
-
All hazardous waste containers must be clearly labeled with "Hazardous Waste" and the chemical contents.
-
Store waste containers in a designated, well-ventilated secondary containment area away from incompatible materials.
Final Disposal
-
Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department. Do not dispose of this compound waste down the drain or in regular trash.
Workflow Diagram
Caption: Safe Handling and Disposal Workflow for this compound.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
